Nigakilactone C
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
24148-78-5 |
|---|---|
分子式 |
C24H34O7 |
分子量 |
434.5 g/mol |
IUPAC 名称 |
[(1S,2S,6S,7S,9R,13S,14R,15S,16S,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-16-yl] acetate |
InChI |
InChI=1S/C24H34O7/c1-11-8-16(28-6)22(27)24(5)14(11)9-17-23(4)15(10-18(26)31-17)12(2)19(29-7)20(21(23)24)30-13(3)25/h8,11-12,14-15,17,19-21H,9-10H2,1-7H3/t11-,12-,14+,15+,17-,19+,20-,21+,23-,24+/m1/s1 |
InChI 键 |
JFFUKRBVELYCPJ-FIKFPIMESA-N |
SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)OC(=O)C)C)C)OC |
手性 SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@H]([C@@H]4CC(=O)O3)C)OC)OC(=O)C)C)C)OC |
规范 SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)OC(=O)C)C)C)OC |
产品来源 |
United States |
Foundational & Exploratory
The Origin and Biological Potential of Nigakilactone C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nigakilactone C is a naturally occurring quassinoid, a class of degraded triterpenoids, isolated from the plant Picrasma quassioides. Quassinoids are known for their bitter taste and a wide range of biological activities. This technical guide provides a comprehensive overview of the origin of this compound, its isolation from P. quassioides, and its putative biological activities and mechanisms of action based on studies of related quassinoids. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available literature, this document compiles relevant information on analogous compounds to provide a foundational understanding for researchers. This guide also presents detailed experimental methodologies for the isolation and biological evaluation of quassinoids and visualizes key signaling pathways potentially modulated by these compounds.
Introduction
This compound is a member of the quassinoid family, a group of structurally complex and highly oxygenated triterpenoid derivatives found predominantly in plants of the Simaroubaceae family.[1][2][3] The primary source of this compound is Picrasma quassioides (D. Don) Benn., a plant with a history of use in traditional medicine, particularly in Asia.[4][5][6] The bitter principles of this plant, including a variety of quassinoids, have attracted scientific interest due to their diverse and potent pharmacological activities, which include anti-inflammatory, anticancer, and antimalarial effects.[2][7][8]
Origin and Isolation of this compound
Natural Source
This compound is a secondary metabolite produced by the plant Picrasma quassioides, also known as Indian Quassiawood.[9] This plant is a rich source of various bioactive compounds, including a diverse array of quassinoids and alkaloids.[4][6][10] this compound is one of several related "nigakilactones" that have been isolated from this species.[9]
General Isolation Protocol
Experimental Workflow for Quassinoid Isolation
Figure 1. A generalized experimental workflow for the isolation of quassinoids like this compound from Picrasma quassioides.
A more detailed experimental protocol for a similar process is outlined below:
Protocol 1: General Isolation of Quassinoids from Picrasma quassioides
-
Extraction: The air-dried and powdered plant material (e.g., stems, bark) is extracted exhaustively with a solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The quassinoids are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Column Chromatography: The bioactive fractions are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients) to yield the pure compounds.
-
Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC).[9]
Putative Biological Activities and Mechanism of Action
While specific studies on the biological activities of this compound are limited, the broader class of quassinoids exhibits significant pharmacological potential. It is plausible that this compound shares some of these properties.
Anti-inflammatory Activity
Quassinoids have demonstrated anti-inflammatory effects.[2][11] For instance, other quassinoids isolated from Brucea javanica have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[12]
Table 1: Anti-inflammatory Activity of Related Quassinoids
| Compound | Assay | Cell Line | IC50 | Reference |
| Bruceoside B | NO Inhibition | MH-S | 0.11 - 45.56 µM | [12] |
| Isobrucein B | Cytokine (TNF, IL-1β) Inhibition | RAW 264.7 | - | [13] |
| Quassidines E-G | NO, TNF-α, IL-6 Inhibition | RAW 264.7 | Potent | [14] |
Anticancer Activity
Many quassinoids exhibit potent cytotoxic activity against various cancer cell lines.[7][8][10] For example, bruceantin, a well-studied quassinoid, has shown efficacy against RPMI-8226 cancer cells.[10]
Table 2: Anticancer Activity of Related Quassinoids
| Compound | Cell Line | IC50 | Reference |
| Bruceantin | RPMI-8226 | 2.5 and 5.0 mg/kg | [10] |
| Dehydrocrenatidine | A2780 | 2.02 ± 0.95 µM | [10] |
| Dehydrocrenatidine | SKOV3 | 11.89 ± 2.38 µM | [10] |
| Nigakinone | HepG2 | - | [10] |
| Longifolactones | K562, HL-60 | 2.90 to 8.20 μM | [7] |
Potential Mechanisms of Action: Signaling Pathways
The anti-inflammatory and anticancer effects of many natural products, including quassinoids, are often attributed to their ability to modulate key cellular signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Many anti-inflammatory and anticancer agents act by inhibiting this pathway.[11][15] Some quassinoids have been shown to inhibit the NF-κB signaling cascade.[12]
NF-κB Signaling Pathway and Potential Inhibition by Quassinoids
Figure 2. A diagram of the NF-κB signaling pathway and potential points of inhibition by quassinoids.
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are also critical in regulating cell proliferation, survival, and inflammation.[11][12] There is evidence that some quassinoids can modulate these pathways.[12][16] For example, brusatol, a quassinoid, has been shown to target the PI3K/Akt signaling pathway in hematologic malignancies.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biologically active quassinoids and their chemistry: potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C24H34O7 | CID 185556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quassinoids from Brucea javanica and attenuates lipopolysaccharide-induced acute lung injury by inhibiting PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The quassinoid isobrucein B reduces inflammatory hyperalgesia and cytokine production by post-transcriptional modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory alkaloids from the stems of Picrasma quassioides BENNET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Discovery of Nigakilactone C in Picrasma quassioides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Nigakilactone C, a quassinoid found in the plant Picrasma quassioides. This document details the experimental methodologies employed in the study of this natural product and presents available quantitative data.
Introduction to Picrasma quassioides and Quassinoids
Picrasma quassioides, a member of the Simaroubaceae family, is a plant that has been a source of various bioactive compounds.[1] Among these are the quassinoids, a class of highly oxygenated and structurally complex triterpenoids.[2][3] These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, which include anti-inflammatory, anti-cancer, and neuroprotective effects.[1]
This compound is one of the many quassinoids that have been isolated from P. quassioides. Its discovery has contributed to the growing library of natural products with potential therapeutic applications.
Isolation and Purification of this compound
General Experimental Protocol:
A general workflow for the isolation of quassinoids, including this compound, from the stems of Picrasma quassioides is as follows:
-
Extraction: The dried and powdered stems of P. quassioides are typically extracted with a solvent such as 95% ethanol.
-
Fractionation: The crude extract is then subjected to a series of column chromatography steps. Common stationary phases used include silica gel, ODS (octadecylsilane), and Sephadex LH-20.
-
Purification: Fractions containing the compounds of interest are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.
The following diagram illustrates a generalized workflow for the isolation of quassinoids from Picrasma quassioides.
Structural Elucidation
The determination of the chemical structure of this compound was accomplished through various spectroscopic techniques. These methods are essential for identifying the connectivity of atoms and the stereochemistry of the molecule.
Key Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of the compound.
Quantitative Data for this compound:
While a comprehensive, tabulated set of the ¹H and ¹³C NMR data for this compound is not available in the readily accessible literature, the fundamental properties of the molecule have been reported.
| Property | Data |
| Molecular Formula | C₂₄H₃₄O₇ |
| Molecular Weight | 434.5 g/mol |
| Class | Quassinoid Triterpenoid |
Biological Activity and Potential Mechanism of Action
Studies on the extracts of Picrasma quassioides and its constituent quassinoids have revealed a range of biological activities. Of particular interest to drug development professionals is the neuroprotective potential of these compounds.
Research on a mixture of quassinoids isolated from P. quassioides has demonstrated neuroprotective effects against hydrogen peroxide-induced cell damage in SH-SY5Y cells.[2][3] The proposed mechanism for this activity involves the suppression of apoptosis (programmed cell death) through the downregulation of caspase-3 activation.[2][3]
While these findings are promising, it is important to note that this biological activity has not been specifically attributed to this compound alone. Further research is required to determine the individual contribution of this compound to the overall neuroprotective effects of the plant extract.
Potential Signaling Pathway:
The following diagram illustrates the proposed neuroprotective signaling pathway for quassinoids from Picrasma quassioides.
Conclusion and Future Directions
This compound is a noteworthy member of the quassinoid family of natural products found in Picrasma quassioides. While its initial discovery and structural characterization have been established, there remains a significant opportunity for further research. A detailed investigation into the specific biological activities of pure this compound is warranted to elucidate its therapeutic potential. Furthermore, a thorough examination of its mechanism of action, particularly in the context of neuroprotection, could provide valuable insights for the development of new drugs targeting neurodegenerative diseases. The synthesis of this compound and its analogs could also open avenues for structure-activity relationship studies, leading to the design of more potent and selective therapeutic agents.
References
- 1. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews [mdpi.com]
- 2. Collection - Quassinoids from Picrasma quassioides and Their Neuroprotective Effects - Journal of Natural Products - Figshare [figshare.com]
- 3. Quassinoids from Picrasma quassioides and Their Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Nigakilactone C and the Quassinoid Class: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quassinoids and Nigakilactone C
Quassinoids are a class of highly oxygenated triterpenes derived from plants of the Simaroubaceae family.[1] These natural products have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including anti-inflammatory, antiviral, antimalarial, and notably, anticancer properties.[2] Over 94 distinct phytochemicals, including a significant number of quassinoids, have been isolated from Picrasma quassioides, a plant used in traditional medicine.[2]
This compound is a member of the quassinoid family, specifically a C20 quassinoid, that has been isolated from the bark and stems of Picrasma quassioides.[1][3] While the broader class of quassinoids has been the subject of numerous studies, specific biological data for this compound remains limited. This guide will provide a comprehensive overview of the current knowledge on quassinoids, with a focus on available information for this compound, and detail the experimental protocols relevant to their study.
Biological Activities of Quassinoids
Quassinoids have demonstrated a range of biological effects in preclinical studies. However, it is crucial to note that the potency of these effects can vary significantly between different quassinoid derivatives.
Anticancer Activity
Many quassinoids have been investigated for their potential as anticancer agents.[2] Their proposed mechanisms of action include the inhibition of cell proliferation and the induction of apoptosis. However, a study evaluating a series of quassinoids isolated from the stems of Picrasma quassioides, including several nigakilactone derivatives, found that none of the tested compounds exhibited significant cytotoxic activity against HepG2 and MCF-7 cancer cell lines, with IC50 values greater than 50 μM.[4] This highlights the variability within the quassinoid class and underscores the need for further investigation to identify compounds with potent and selective anticancer effects.
Anti-inflammatory Activity
Inflammation is a key process in the development of many chronic diseases. Quassinoids have been reported to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[2] One of the key mechanisms is the suppression of nitric oxide (NO) production. A study on quassinoids from Picrasma quassioides found that the tested compounds, including some nigakilactones, did not show significant inhibitory activity on NO production in LPS-stimulated RAW264.7 macrophages, with IC50 values greater than 30 μM.[4]
Table 1: Summary of Reported Biological Activity for select Quassinoids from Picrasma quassioides
| Compound/Extract | Biological Activity | Cell Line/Model | IC50 Value | Reference |
| Nigakilactone P, Picraqualide F, Nigakilactone Q, and 8 known quassinoids | Cytotoxicity | HepG2, MCF-7 | >50 μM | [4] |
| Nigakilactone P, Picraqualide F, Nigakilactone Q, and 8 known quassinoids | NO Production Inhibition | RAW264.7 macrophages | >30 μM | [4] |
Note: Specific quantitative data for the biological activity of this compound is not currently available in the cited literature. The data presented is for other quassinoids isolated from the same plant source and suggests that not all quassinoids exhibit high potency in these assays.
Isolation and Purification of this compound and other Quassinoids
The isolation of this compound and other quassinoids from Picrasma quassioides typically involves extraction followed by a series of chromatographic separations. While a specific, detailed protocol for this compound is not available, a general methodology can be synthesized from published procedures for isolating compounds from this plant.[5][6]
General Experimental Protocol for Isolation
-
Extraction: The dried and powdered stems or bark of Picrasma quassioides are extracted with a solvent such as 95% ethanol (EtOH) at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the plant material. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.[4]
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions, particularly the EtOAc and n-BuOH fractions which are likely to contain quassinoids, are subjected to a series of column chromatography steps.
-
Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or methanol.
-
ODS Column Chromatography: Further separation can be achieved using an octadecylsilyl (ODS) column with a methanol-water gradient.[5]
-
Sephadex LH-20 Column Chromatography: Size exclusion chromatography using Sephadex LH-20 with methanol as the eluent is often used to separate compounds based on their molecular size.[5]
-
Semi-preparative RP-HPLC: Final purification of the isolated compounds is often achieved using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
-
Structure Elucidation: The structures of the purified compounds are determined using spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and various Nuclear Magnetic Resonance (NMR) techniques (1H NMR, 13C NMR, COSY, HSQC, HMBC).[4]
Figure 1: General workflow for the isolation and purification of quassinoids.
Potential Mechanisms of Action: Modulation of Signaling Pathways
While direct evidence for this compound is lacking, studies on other natural compounds, including some quassinoids and triterpenoids, suggest that they can exert their biological effects by modulating key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. Some natural compounds have been shown to inhibit this pathway, thereby reducing inflammation and promoting apoptosis in cancer cells.
Figure 2: Potential modulation of the NF-κB signaling pathway by quassinoids.
MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that plays a crucial role in cell proliferation, differentiation, and apoptosis. The pathway consists of three main tiers of kinases: MAP kinase kinase kinases (MAPKKKs), MAP kinase kinases (MAPKKs), and MAP kinases (MAPKs). Extracellular signals activate MAPKKKs, which in turn phosphorylate and activate MAPKKs. The activated MAPKKs then phosphorylate and activate MAPKs, such as ERK, JNK, and p38. Activated MAPKs can then phosphorylate various downstream targets, including transcription factors, to regulate gene expression. Dysregulation of this pathway is common in cancer.
Figure 3: Potential modulation of the MAPK signaling pathway by quassinoids.
Experimental Protocols for Biological Evaluation
To assess the biological activities of this compound and other quassinoids, standardized in vitro assays are employed.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Analysis of Signaling Pathway Modulation: Western Blot
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
-
Cell Lysis: Cells treated with the test compound are lysed to release their proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., phospho-IκBα, total IκBα, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion and Future Directions
The quassinoid class of natural products, including this compound from Picrasma quassioides, presents an interesting area for drug discovery. While the broader class has shown promising biological activities, the available data for specific compounds like this compound is limited and, in some cases, indicates low potency. The conflicting reports on the efficacy of quassinoids highlight the importance of structure-activity relationship studies to identify the key structural features required for potent and selective biological activity.
Future research should focus on:
-
Comprehensive Biological Screening of this compound: A thorough evaluation of this compound across a wide range of cancer cell lines and in various anti-inflammatory and antiviral assays is necessary to determine its true therapeutic potential.
-
Elucidation of Specific Mechanisms of Action: For promising quassinoid candidates, detailed mechanistic studies are required to identify their precise molecular targets and signaling pathways.
-
Lead Optimization: The chemical scaffold of potent quassinoids can be modified through medicinal chemistry approaches to improve their efficacy, selectivity, and pharmacokinetic properties.
This technical guide provides a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader class of quassinoids. While challenges remain, the structural diversity and biological activity of this class of natural products warrant continued investigation.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Five New Quassinoids from the Bark of <i>Picrasma quassioides</i> [scite.ai]
- 4. Quassinoids from the stems of Picrasma quassioides and their cytotoxic and NO production-inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical constituents of Picrasma quassioides | Zhongcaoyao;(24): 4884-4890, 2020. | WPRIM [pesquisa.bvsalud.org]
- 6. researchgate.net [researchgate.net]
The Dawn of Understanding: Elucidating the Biosynthetic Pathway of Nigakilactone C
A Technical Guide for Researchers and Drug Development Professionals
Nigakilactone C, a complex quassinoid found in plants of the Simaroubaceae family such as Picrasma quassioides, has garnered significant interest for its diverse pharmacological activities. However, the intricate biosynthetic pathway leading to this potent molecule has long remained enigmatic. This technical guide synthesizes the current understanding of this compound biosynthesis, focusing on the recently elucidated early stages of the pathway. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known enzymatic steps, experimental methodologies employed in their discovery, and the quantitative data supporting these findings.
The Quassinoid Pathway: A Shared Origin with Limonoids
Quassinoids, including this compound, are highly modified triterpenoids. Recent breakthroughs have revealed that the initial steps of quassinoid biosynthesis are conserved and share a common evolutionary origin with the well-characterized limonoid pathway.[1][2] This discovery has been pivotal in identifying the first committed enzymes in the formation of the quassinoid scaffold.
The biosynthesis commences with the cyclization of the ubiquitous triterpene precursor, 2,3-oxidosqualene. This crucial step is catalyzed by a specialized oxidosqualene cyclase, leading to the formation of a protolimonoid intermediate. Subsequent oxidative modifications, orchestrated by cytochrome P450 monooxygenases, further elaborate this scaffold, paving the way for the vast diversity of quassinoid structures.
The Known Biosynthetic Route: From 2,3-Oxidosqualene to Melianol
Research utilizing a combination of transcriptome analysis, metabolomics, and heterologous expression in Nicotiana benthamiana has successfully identified the first three enzymes in the quassinoid biosynthetic pathway in the invasive tree of heaven (Ailanthus altissima).[1][3] This early pathway culminates in the production of melianol, a key protolimonoid intermediate.[1][2]
The established enzymatic steps are as follows:
-
Cyclization: An oxidosqualene cyclase (OSC), designated as AaTS, catalyzes the cyclization of 2,3-oxidosqualene to the protolimonoid, tirucalla-7,24-dien-3β-ol.
-
Oxidation at C-21: The cytochrome P450 monooxygenase AaCYP71CD4 then hydroxylates tirucalla-7,24-dien-3β-ol at the C-21 position to produce melianol.
-
Further Oxidation: Another cytochrome P450, AaCYP71BQ17, is also implicated in the pathway, likely contributing to subsequent oxidative modifications leading towards the diverse quassinoid skeletons.[1]
While the pathway from melianol to the intricate structure of this compound is yet to be fully elucidated, the identification of these initial steps provides a critical foundation for future research. It is hypothesized that a series of further oxidative reactions, rearrangements, and lactonizations are required to form the final this compound molecule.
Below is a diagram illustrating the known early stages of the quassinoid biosynthetic pathway.
References
The Natural Abundance and Isolation of Nigakilactone C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigakilactone C is a naturally occurring quassinoid, a class of bitter principles derived from the plant family Simaroubaceae. These compounds are known for their complex structures and diverse biological activities. This technical guide provides a comprehensive overview of the natural abundance of this compound, its primary isolation sources, and detailed experimental protocols for its extraction and purification. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Abundance and Isolation Sources
This compound is primarily isolated from plants of the genus Picrasma, with Picrasma quassioides (D. Don) Benn. being the most prominent source.[1] Various parts of this plant, including the bark and stems, have been found to contain a variety of quassinoids, including this compound.[1][2][3]
Quantitative Data on Natural Abundance
The yield of this compound from its natural source can vary depending on the specific plant part used, the geographical location of the plant, and the extraction and purification methods employed. The following table summarizes the reported yield of this compound from the bark of Picrasma quassioides.
| Plant Source | Plant Part | Extraction Method | Reported Yield (% w/w of crude extract) | Reference |
| Picrasma quassioides | Bark | Ethanolic extract | 0.0014% | Yang & Yue, 2004[1] |
Experimental Protocols for Isolation
The isolation of this compound from Picrasma quassioides involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a detailed methodology based on established procedures for the isolation of quassinoids.
Plant Material Collection and Preparation
-
Collection: The bark of Picrasma quassioides is collected and authenticated.
-
Preparation: The collected plant material is air-dried and then coarsely powdered to increase the surface area for efficient extraction.
Extraction
-
Solvent: The powdered bark is extracted exhaustively with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude ethanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This step separates the compounds based on their differential solubility. The quassinoids, including this compound, are typically enriched in the chloroform and ethyl acetate fractions.
Chromatographic Purification
-
Column Chromatography: The enriched fractions are subjected to repeated column chromatography over silica gel.
-
Stationary Phase: Silica gel (200-300 mesh) is commonly used.
-
Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the concentration of methanol being incrementally increased.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of methanol and water or acetonitrile and water is used as the mobile phase in an isocratic or gradient elution mode.
-
-
Crystallization: The purified this compound is often obtained as a crystalline solid from a suitable solvent system, such as methanol-chloroform.
Structural Elucidation
The structure of the isolated this compound is confirmed by comprehensive spectroscopic analysis, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed structure and stereochemistry of the molecule.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Picrasma quassioides.
Caption: General workflow for the isolation and purification of this compound.
Conclusion
This technical guide has provided a detailed overview of the natural abundance and isolation of this compound from its primary source, Picrasma quassioides. The quantitative data and the comprehensive experimental protocol offer a valuable resource for researchers aiming to isolate this and other related quassinoids for further investigation into their chemical properties and biological activities. The provided workflow diagram visually summarizes the key steps in the isolation process, facilitating a clearer understanding of the methodology.
References
- 1. Five New Quassinoids from the Bark of <i>Picrasma quassioides</i> [scite.ai]
- 2. Quassinoids from the stems of Picrasma quassioides and their cytotoxic and NO production-inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical constituents of Picrasma quassioides | Zhongcaoyao;(24): 4884-4890, 2020. | WPRIM [pesquisa.bvsalud.org]
Potential Therapeutic Targets of Nigakilactone C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigakilactone C is a naturally occurring quassinoid, a class of bitter compounds isolated from plants of the Simaroubaceae family, notably Picrasma quassioides. Traditionally, extracts from these plants have been used in folk medicine for their anti-inflammatory and anti-parasitic properties. Recent scientific investigations have begun to elucidate the molecular mechanisms underlying the bioactivity of this compound, revealing its potential as a therapeutic agent, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth overview of the known therapeutic targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.
Core Therapeutic Targets and Mechanism of Action
This compound exerts its biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The primary therapeutic targets identified to date are the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3, and the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Inhibition of the STAT Signaling Pathway
Recent research has identified the STAT signaling pathway as a primary target of this compound. Specifically, this compound has been shown to inhibit the phosphorylation of STAT1 and STAT3. This is significant as the constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers and is implicated in tumor cell proliferation, survival, and invasion.
The mechanism of inhibition involves the suppression of Janus kinases (JAKs), which are responsible for phosphorylating STAT proteins upon cytokine or growth factor receptor activation. By inhibiting the phosphorylation of STAT1 and STAT3, this compound prevents their dimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in cell cycle progression and apoptosis resistance.
Suppression of the NF-κB Signaling Pathway
In addition to its effects on STAT signaling, evidence suggests that this compound and its derivatives can inhibit the activity of the transcription factor NF-κB.[1] The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is associated with chronic inflammatory diseases and cancer.
The inhibitory action of this compound on the NF-κB pathway is thought to occur through the prevention of the nuclear translocation of NF-κB. This sequesters NF-κB in the cytoplasm, preventing it from activating the transcription of pro-inflammatory and pro-survival genes.
Quantitative Data on Biological Activity
The cytotoxic and anti-proliferative effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-1080 | Fibrosarcoma | 3 - 6 | [1] |
| Colon 26-L5 | Murine Carcinoma | 3 - 6 | [1] |
| MDA-MB-231 | Breast Cancer | 3 - 5 | [1] |
| AGS | Gastric Cancer | 3 - 5 | [1] |
| HeLa | Cervical Cancer | 3 - 5 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the therapeutic potential of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Phosphorylated STAT3
Western blotting is used to detect the phosphorylation status of specific proteins, providing insights into the activation of signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C. A primary antibody for total STAT3 should be used on a separate blot or after stripping the membrane to serve as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixative, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or a fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using a hapten-labeled dUTP, follow with an incubation with a fluorescently labeled anti-hapten antibody.
-
Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show a strong fluorescent signal in the nucleus. Quantify the percentage of TUNEL-positive cells.
Conclusion
This compound has emerged as a promising natural product with well-defined therapeutic targets in critical cellular pathways. Its ability to inhibit STAT1/3 and NF-κB signaling provides a strong rationale for its further investigation and development as a potential therapeutic agent for cancer and inflammatory disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound. Further studies are warranted to validate these findings in preclinical and clinical settings.
References
Early In Vitro Bioactivity of Nigakilactone C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigakilactone C is a naturally occurring norditerpene lactone isolated from Podocarpus spp. Early in vitro research has highlighted its potential as a bioactive compound, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the foundational in vitro studies investigating the bioactivity of this compound, with a focus on its anticancer effects. The information herein is intended to serve as a detailed resource for researchers and professionals in drug discovery and development, summarizing key quantitative data, experimental methodologies, and associated signaling pathways. While the primary focus of early research has been on its anticancer properties, the broader bioactivity profile, including potential anti-inflammatory and antiviral effects, is an area of ongoing investigation.
Anticancer Activity of this compound
Initial in vitro studies have consistently demonstrated the cytotoxic and antiproliferative effects of this compound against a variety of cancer cell lines.
Quantitative Data Summary
The antiproliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of cell growth or proliferation. The following table summarizes the reported IC50 values for this compound against several cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-1080 | Human Fibrosarcoma | 3 - 6 | [1] |
| Colon 26-L5 | Murine Carcinoma | 3 - 6 | [1] |
| MDA-MB-231 | Human Breast Cancer | 3 - 5 | [1] |
| AGS | Human Gastric Cancer | 3 - 5 | [1] |
| HeLa | Human Cervical Cancer | 3 - 5 | [1] |
Experimental Protocols
The determination of this compound's anticancer activity has been primarily achieved through cell viability and proliferation assays, with the MTT assay being a cornerstone technique.
1. Cell Viability and Proliferation Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
-
2. Western Blot Analysis for Signaling Pathway Proteins
To elucidate the molecular mechanism of action, Western blotting is employed to detect the expression and phosphorylation status of key proteins in signaling pathways.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
-
Protocol:
-
Cell Lysis: Cancer cells treated with this compound for various time points are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size through electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-JNK, JNK, phospho-c-Jun, c-Jun).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathway Analysis
Early in vitro studies indicate that the anticancer activity of this compound involves the modulation of the AP-1 (Activator Protein-1) signaling pathway through the activation of the JNK/c-Jun axis.[1]
JNK/c-Jun/AP-1 Signaling Pathway
The c-Jun N-terminal kinase (JNK) is a member of the mitogen-activated protein kinase (MAPK) family. Upon activation by cellular stress, JNK phosphorylates the transcription factor c-Jun. Phosphorylated c-Jun then forms a dimer with a member of the Fos family of proteins to constitute the AP-1 transcription factor. AP-1 regulates the expression of genes involved in various cellular processes, including proliferation, differentiation, and apoptosis. The sustained activation of the JNK/c-Jun pathway can lead to the induction of apoptosis in cancer cells.
Caption: this compound induces apoptosis via the JNK/c-Jun/AP-1 signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for assessing the in vitro anticancer activity of this compound.
Caption: A generalized workflow for evaluating the anticancer effects of this compound.
Anti-inflammatory and Antiviral Activities
While the anticancer properties of this compound have been the primary focus of early in vitro studies, the bioactivity of related compounds from the Podocarpus genus suggests potential for anti-inflammatory and antiviral effects. However, based on a comprehensive review of publicly available scientific literature, there is currently a lack of specific in vitro studies detailing the anti-inflammatory and antiviral activities of this compound itself.
Other podolactones have demonstrated anti-inflammatory effects by inhibiting nitric oxide (NO) production in LPS-stimulated macrophages, a process mediated through the inhibition of the NF-κB pathway.[2] The investigation into whether this compound shares these properties presents a promising avenue for future research.
Similarly, while various natural products have been screened for antiviral activity, specific data on the in vitro antiviral efficacy of this compound against a panel of viruses is not yet available.
Conclusion and Future Directions
Early in vitro studies have established this compound as a compound with notable anticancer activity, demonstrating antiproliferative effects in the low micromolar range against a panel of human cancer cell lines. The primary mechanism of action appears to involve the induction of apoptosis through the JNK/c-Jun/AP-1 signaling pathway.
Future research should aim to:
-
Expand the panel of cancer cell lines tested to better understand the spectrum of its anticancer activity.
-
Investigate other potential mechanisms of action, including effects on the cell cycle, angiogenesis, and metastasis.
-
Conduct in vitro studies to specifically evaluate the anti-inflammatory and antiviral properties of this compound to build a more complete bioactivity profile.
-
Perform combination studies with existing chemotherapeutic agents to explore potential synergistic effects.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. The promising early findings in oncology warrant further investigation to fully elucidate its mechanisms of action and explore its potential as a lead compound for novel anticancer therapies.
References
Nigakilactone C: A Potential Quassinoid for Anti-Malarial Drug Development
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
The urgent need for novel anti-malarial agents to combat the growing threat of drug-resistant Plasmodium falciparum has intensified the exploration of natural products with potent antiplasmodial activity. Among these, the quassinoids, a class of structurally complex triterpenoids derived from plants of the Simaroubaceae family, have emerged as a promising source of lead compounds. While specific research on the anti-malarial potential of Nigakilactone C is not extensively documented in publicly available literature, its structural similarity to other well-characterized anti-malarial quassinoids strongly suggests its potential as a valuable candidate for further investigation. This technical guide provides an in-depth overview of the anti-malarial potential of this compound, drawing upon the established activities of closely related quassinoids such as Simalikalactone D, Simalikalactone E, and Chaparrinone.
The Anti-Malarial Promise of Quassinoids
Quassinoids have consistently demonstrated potent in vitro and in vivo activity against Plasmodium parasites. These compounds are known to exhibit significant cytotoxicity against various cancer cell lines, and their anti-malarial action is a key area of research.
In Vitro Antiplasmodial Activity
Numerous quassinoids have shown remarkable potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The 50% inhibitory concentration (IC50) values for several prominent quassinoids are summarized in the table below, highlighting their sub-micromolar to nanomolar efficacy.
| Compound | P. falciparum Strain(s) | IC50 | Reference |
| Simalikalactone D | FcB1 (CQ-resistant) | 10 nM | [1](--INVALID-LINK--) |
| Simalikalactone E | Multiple strains | 24 - 68 nM | [2](--INVALID-LINK--) |
| Chaparrinone | Not Specified | 0.037 µg/mL | [3](--INVALID-LINK--) |
| Bruceantin | Not Specified | 0.0008 µg/mL | [4](--INVALID-LINK--) |
| Simalikalactone D | Not Specified | 0.0009 µg/mL | [4](--INVALID-LINK--) |
Table 1: In Vitro Antiplasmodial Activity of Selected Quassinoids
In Vivo Efficacy
The anti-malarial activity of quassinoids has also been validated in murine malaria models. These studies are crucial for assessing the potential therapeutic efficacy of these compounds in a physiological setting.
| Compound | Murine Malaria Model | Dosage | % Inhibition / Activity | Reference |
| Simalikalactone D | Plasmodium yoelii yoelii | 3.7 mg/kg/day (oral) | 50% inhibition | [1](--INVALID-LINK--) |
| Simalikalactone E | Plasmodium vinckei petteri | 1 mg/kg/day (oral) | 50% inhibition | (--INVALID-LINK--) |
| Simalikalactone E | Plasmodium vinckei petteri | 0.5 mg/kg/day (i.p.) | 50% inhibition | (--INVALID-LINK--) |
| Picrasma javanica Extract | Plasmodium berghei | 400 mg/kg | 52.5% parasitemia inhibition | [5](--INVALID-LINK--) |
Table 2: In Vivo Anti-Malarial Activity of Selected Quassinoids and Related Extracts
Cytotoxicity
A critical aspect of drug development is assessing the selectivity of a compound for the target pathogen over host cells. The cytotoxic concentration (CC50) of quassinoids against various cell lines provides insight into their therapeutic window.
| Compound | Cell Line | CC50 / IC50 | Reference |
| Chaparrinone | P-388 cells | 0.34 µg/mL | [3](--INVALID-LINK--) |
| Simalikalactone E | Mammalian cells | Dependent on cell line (good selectivity on non-tumorogenic cells) | [2](--INVALID-LINK--) |
Table 3: Cytotoxicity of Selected Quassinoids
Postulated Mechanism of Action
While the precise molecular targets of most anti-malarial quassinoids are still under investigation, several studies suggest that their mode of action involves the inhibition of protein synthesis in the parasite. This is a distinct mechanism compared to many currently used anti-malarial drugs, making quassinoids attractive candidates for overcoming existing resistance.
References
- 1. Simalikalactone D is responsible for the antimalarial properties of an Amazonian traditional remedy made with Quassia amara L. (Simaroubaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimalarial Activity of Simalikalactone E, a New Quassinoid from Quassia amara L. (Simaroubaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Plants as sources of antimalarial drugs: in vitro antimalarial activities of some quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the Antiplasmodial Activity of Picrasma javanica Stem Bark Extract and Its Synergy With Artesunate in Rodent Malaria Models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential: A Technical Guide to the Preliminary Anti-inflammatory Effects of Nigakilactone C
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the anti-inflammatory properties of quassinoids, a class of natural products to which Nigakilactone C belongs. However, specific research on the anti-inflammatory effects of this compound is limited. This guide, therefore, extrapolates the potential anti-inflammatory profile of this compound based on the activities of closely related quassinoid compounds isolated from medicinal plants such as Picrasma quassioides.
Introduction
This compound is a member of the quassinoid family, a group of structurally complex triterpenoids derived from plants of the Simaroubaceae family.[1] Plants from this family, such as Picrasma quassioides, have a history of use in traditional medicine for treating various ailments, including inflammatory conditions.[2][3] While direct evidence for this compound is scarce, the well-documented anti-inflammatory activities of other quassinoids provide a strong rationale for investigating its potential in this area.[1][4][5] This document serves as an in-depth technical guide, summarizing the likely anti-inflammatory mechanisms, presenting relevant quantitative data from related compounds, detailing potential experimental protocols, and visualizing key signaling pathways.
Core Anti-inflammatory Mechanisms of Quassinoids
Quassinoids have been shown to exert their anti-inflammatory effects through various mechanisms, suggesting that this compound may act on similar molecular targets. The primary proposed mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: Many quassinoids demonstrate potent inhibitory effects on the production of key inflammatory molecules. This includes the suppression of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs) such as IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]
-
Modulation of Inflammatory Signaling Pathways: A crucial aspect of the anti-inflammatory action of quassinoids involves the modulation of critical signaling cascades. Evidence suggests that compounds like isobrucein B can interfere with the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response, through post-transcriptional modulation.[7] The mitogen-activated protein kinase (MAPK) pathway, another key player in inflammation, is also a likely target.
-
Stabilization of Lysosomal Membranes: Some studies on quassinoids, such as brusatol, indicate that they may stabilize lysosomal membranes. This action prevents the release of hydrolytic enzymes that contribute to tissue damage and inflammation.[4]
Quantitative Data on Anti-inflammatory Activity of Related Quassinoids
To provide a quantitative perspective on the potential efficacy of this compound, the following table summarizes the anti-inflammatory activities of other notable quassinoids.
| Compound | Model System | Concentration/Dose | Effect | Reference |
| Quassidines E-G | LPS-stimulated RAW264.7 mouse macrophages | Not specified | Potent inhibition of NO, TNF-α, and IL-6 production | [6] |
| Brusatol | Rodent models of induced inflammation and arthritis | Not specified | Potent inhibition of inflammation | [4] |
| Isobrucein B | Carrageenan-induced inflammatory hyperalgesia in mice | 0.5-5 mg/kg | Dose-dependent inhibition of hyperalgesia, neutrophil migration, and cytokine production | [7] |
| Isobrucein B | LPS-stimulated macrophages | Not specified | Inhibition of TNF, IL-1β, and KC/CXCL1 production/release | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for evaluating the anti-inflammatory effects of this compound.
In Vitro Anti-inflammatory Activity Assessment
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
2. Nitric Oxide (NO) Production Assay:
-
Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Collect 100 µL of culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
3. Cytokine Production Measurement (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: To investigate the effect of this compound on key signaling proteins within the NF-κB and MAPK pathways.
-
Procedure:
-
Lyse the treated cells and determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of p65, IκBα, ERK, JNK, p38) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations of Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling cascade by this compound.
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound's anti-inflammatory effects.
Conclusion and Future Directions
While direct experimental data on the anti-inflammatory effects of this compound are currently lacking in the public domain, its classification as a quassinoid strongly suggests its potential as an anti-inflammatory agent. The established activities of related compounds point towards mechanisms involving the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB and MAPK. The experimental protocols and visualizations provided in this guide offer a robust framework for initiating a thorough investigation into the anti-inflammatory properties of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform these critical in vitro and subsequent in vivo studies to validate its therapeutic potential for inflammatory diseases.
References
- 1. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Anti-inflammatory agents III: Structure-activity relationships of brusatol and related quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quassinoids: From Traditional Drugs to New Cancer Therapeutics: Ingenta Connect [ingentaconnect.com]
- 6. Anti-inflammatory alkaloids from the stems of Picrasma quassioides BENNET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The quassinoid isobrucein B reduces inflammatory hyperalgesia and cytokine production by post-transcriptional modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Ethnobotanical Heritage and Therapeutic Potential of Nigakilactone C
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Nigakilactone C, a prominent quassinoid isolated from plants of the Simaroubaceae family, particularly Picrasma quassioides, stands at the intersection of traditional medicine and modern pharmacology. For centuries, extracts of these plants have been utilized in various cultures for their therapeutic properties, primarily for treating inflammatory conditions, fever, malaria, and gastrointestinal ailments. This technical guide delves into the ethnobotanical background of this compound-containing plants, presenting a comprehensive overview of their traditional applications. Furthermore, it aggregates and analyzes the existing scientific evidence on the biological activities of this compound, focusing on its anti-inflammatory, anticancer, and antimalarial potential. This document provides detailed experimental protocols from key studies, quantitative data on its bioactivity, and elucidates its potential mechanism of action through signaling pathway diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Traditional Uses of Plants Containing this compound
Picrasma quassioides (D. Don) Benn., a member of the Simaroubaceae family, is a primary source of this compound and has a long history of use in traditional medicine across Asia.[1][2] Known colloquially as "Nigaki" in Japan, "Ku Shu" in China, and "So-tae-na-moo" in Korea, various parts of this plant, especially the stem and bark, have been employed to treat a wide range of illnesses.[1]
The traditional applications of P. quassioides are largely attributed to its intensely bitter taste, a characteristic feature of the quassinoids it contains.[1] Its historical uses include:
-
Anti-inflammatory and Antipyretic: Decoctions of the wood and bark have been traditionally used to reduce fever and alleviate symptoms of inflammatory conditions such as sore throat and eczema.[1][2]
-
Antimalarial: The plant has been a traditional remedy for malaria, highlighting its potential antiparasitic properties.[1]
-
Gastrointestinal Health: It has been used to treat gastritis, gastric discomfort, and diarrhea. Its bitter principles are also believed to stimulate appetite and improve digestion.[1]
-
Pediculosis: The powdered bark has been applied topically to treat head lice infestations.[1]
-
Other Uses: Traditional medicine also documents its use for treating snakebites.[2]
These traditional uses provide a valuable roadmap for investigating the pharmacological properties of its isolated constituents, including this compound.
Biological Activities and Quantitative Data
Scientific investigations into the constituents of P. quassioides have revealed a plethora of bioactive compounds, with quassinoids being a major class exhibiting diverse pharmacological effects.[1][3] While research on this compound is still emerging compared to some other quassinoids, preliminary studies and data on closely related compounds suggest significant therapeutic potential.
Anticancer Activity
While specific IC50 values for this compound are not extensively reported in the reviewed literature, studies on the closely related "nagilactones" provide valuable insights. Nagilactone C has demonstrated notable cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Nagilactone C
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-1080 | Human Fibrosarcoma | ~3-6 | [PMID: 33051515] |
| Colon 26-L5 | Murine Carcinoma | ~3-6 | [PMID: 33051515] |
| MDA-MB-231 | Human Breast Cancer | ~3-5 | [PMID: 33051515] |
| AGS | Human Gastric Cancer | ~3-5 | [PMID: 33051515] |
| HeLa | Human Cervical Cancer | ~3-5 | [PMID: 33051515] |
Anti-inflammatory Activity
The traditional use of P. quassioides for inflammatory ailments is supported by modern pharmacological studies on its extracts and isolated compounds. Quassinoids, as a class, are known to possess anti-inflammatory properties. Network pharmacology studies suggest that alkaloids from P. quassioides may exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.[4][5] While specific quantitative data for this compound's anti-inflammatory activity is not yet available, the general findings for the plant's constituents are promising.
Antimalarial Activity
The ethnobotanical use of P. quassioides as an antimalarial agent is a strong indicator of the potential of its constituents in this area. While specific IC50 values for this compound against Plasmodium falciparum are not detailed in the provided search results, the evaluation of plant extracts provides a basis for further investigation into its isolated compounds.
Experimental Protocols
Isolation and Purification of this compound from Picrasma quassioides
A general procedure for the isolation of quassinoids from P. quassioides involves the following steps:
-
Extraction: The dried and powdered stems of P. quassioides are extracted with 80% ethanol in water.[1]
-
Chromatography: The crude extract is subjected to a series of column chromatography techniques for separation and purification. This typically includes:
-
Silica gel column chromatography.
-
Octadecylsilyl (ODS) column chromatography.
-
Sephadex LH-20 column chromatography.
-
Semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
-
Structure Elucidation: The purified compounds are identified and their structures elucidated using physicochemical and spectroscopic methods, such as mass spectrometry and nuclear magnetic resonance (NMR).[1]
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimalarial Assay against Plasmodium falciparum
The schizont maturation inhibition assay is a standard method to evaluate the in vitro antimalarial activity of a compound.
-
Parasite Culture: A chloroquine-sensitive or resistant strain of P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum.
-
Drug Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Incubation: The synchronized ring-stage parasites are incubated with the different concentrations of the test compound in 96-well plates for 24-48 hours.
-
Smear Preparation and Staining: After incubation, thin blood smears are prepared from each well and stained with Giemsa stain.
-
Microscopic Examination: The number of schizonts per 200 asexual parasites is counted under a microscope.
-
IC50 Determination: The percentage of schizont maturation inhibition is calculated for each concentration compared to the drug-free control, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The biological activities of many natural products are often mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms of this compound are still under investigation, the known effects of related compounds and extracts from P. quassioides point towards the modulation of key inflammatory pathways.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[6] Its constitutive activation is implicated in various chronic inflammatory diseases and cancers. Many phytochemicals exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.[4][5]
Below is a generalized diagram of the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory effects of quassinoids like this compound.
Caption: Canonical NF-κB Signaling Pathway.
Conclusion and Future Directions
The traditional use of plants containing this compound, particularly Picrasma quassioides, provides a strong foundation for its investigation as a source of novel therapeutic agents. While preliminary data on related compounds are promising, further research is imperative to fully elucidate the pharmacological profile of this compound. Future studies should focus on:
-
Quantitative Bioactivity: Determining the specific IC50 values of this compound for its anti-inflammatory, anticancer, antiviral, and antimalarial activities.
-
Mechanism of Action: Investigating the precise molecular targets and signaling pathways modulated by this compound, including its effects on the NF-κB and other relevant pathways.
-
In Vivo Studies: Conducting animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
-
Synergistic Effects: Exploring the potential synergistic or additive effects of this compound with other phytochemicals present in P. quassioides extracts.
A deeper understanding of the scientific basis for the traditional uses of this compound-containing plants will pave the way for the development of new and effective drugs for a range of diseases.
References
- 1. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews [mdpi.com]
- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Nigakilactone C from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the extraction and isolation of Nigakilactone C, a bioactive quassinoid, from plant material, primarily focusing on Picrasma quassioides. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining this compound for further study and development.
Introduction
This compound is a member of the quassinoid family, a group of chemically complex and biologically active compounds found in plants of the Simaroubaceae family. Picrasma quassioides (D. Don) Benn., also known as bitterwood, is a notable source of this compound and other related quassinoids. These compounds have garnered significant interest due to their diverse pharmacological activities. This protocol details the extraction from plant material, followed by purification steps to isolate this compound.
Experimental Protocols
Plant Material and Reagents
-
Plant Material: Dried and powdered stems or bark of Picrasma quassioides.
-
Extraction Solvents: 95% Ethanol (EtOH) or 80% Ethanol (EtOH).
-
Chromatography Solvents: A range of analytical and HPLC grade solvents including n-hexane, ethyl acetate (EtOAc), methanol (MeOH), and water.
-
Stationary Phases: Silica gel (for column chromatography), ODS (Octadecylsilane) for reversed-phase chromatography, and Sephadex LH-20.
Extraction of Crude Extract
-
Maceration:
-
Take a known quantity of the dried, powdered plant material (e.g., 10 kg of Picrasma quassioides stems).
-
Macerate the powder with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation and Isolation of this compound
The crude extract is a complex mixture of compounds and requires a multi-step chromatographic process for the isolation of this compound.
-
Initial Fractionation (Silica Gel Column Chromatography):
-
The crude ethanol extract is subjected to column chromatography on a silica gel column.[1]
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate, followed by methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to group those with similar profiles.
-
-
Further Purification (ODS and Sephadex LH-20 Chromatography):
-
Fractions identified as containing quassinoids are further purified using reversed-phase chromatography on an ODS column and/or size exclusion chromatography on a Sephadex LH-20 column.[2]
-
The selection of the chromatographic technique depends on the polarity and molecular weight of the compounds in the fraction.
-
-
Final Purification (Semi-preparative RP-HPLC):
-
The final purification of this compound is often achieved using semi-preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2]
-
This step provides high-resolution separation to yield pure this compound.
-
Data Presentation
The following tables provide a structured overview of the quantitative data associated with the extraction and isolation of this compound.
Table 1: Extraction Parameters
| Parameter | Value | Reference |
| Plant Material | Stems or Bark of Picrasma quassioides | [1][3] |
| Initial Plant Material Weight | 10 kg (Example) | N/A |
| Extraction Solvent | 95% Ethanol | [4] |
| Extraction Method | Maceration at room temperature (3 times) | N/A |
| Crude Extract Yield | To be determined experimentally | N/A |
Table 2: Chromatographic Purification Parameters
| Chromatographic Step | Stationary Phase | Mobile Phase (Example Gradient) | Fraction Monitoring |
| Initial Fractionation | Silica Gel | n-Hexane -> n-Hexane/EtOAc -> EtOAc -> EtOAc/MeOH | TLC |
| Intermediate Purification | ODS (Reversed-Phase) | MeOH/H₂O gradient | TLC/HPLC |
| Size Exclusion | Sephadex LH-20 | Methanol | TLC/HPLC |
| Final Purification | Semi-preparative RP-HPLC | Acetonitrile/H₂O gradient | UV Detector |
Table 3: Isolated this compound Data
| Parameter | Value |
| Final Yield | To be determined experimentally (mg) |
| Purity (by HPLC) | >95% |
| Spectroscopic Data | To be confirmed by NMR, MS, etc. |
Visualization of the Workflow
The following diagram illustrates the general workflow for the extraction and isolation of this compound.
Caption: Workflow for this compound extraction.
References
- 1. Five New Quassinoids from the Bark of <i>Picrasma quassioides</i> [scite.ai]
- 2. Chemical constituents of Picrasma quassioides | Zhongcaoyao;(24): 4884-4890, 2020. | WPRIM [pesquisa.bvsalud.org]
- 3. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quassinoids from the stems of Picrasma quassioides and their cytotoxic and NO production-inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Isolation of Nigakilactone C Using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nigakilactone C is a naturally occurring quassinoid, a class of bitter compounds found in plants of the Simaroubaceae family, notably in Picrasma quassioides and Picrasma javanica. Quassinoids have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-malarial properties. The effective isolation and purification of this compound are crucial for further pharmacological studies and potential drug development. This document provides detailed application notes and protocols for the isolation of this compound using column chromatography techniques, based on established methodologies.
I. Overview of the Isolation Workflow
The isolation of this compound from its natural source, typically the wood or bark of Picrasma species, involves a multi-step process. The general workflow begins with the extraction of the plant material, followed by a series of chromatographic separations to isolate the target compound.
Caption: General workflow for the isolation of this compound.
II. Experimental Protocols
A. Plant Material and Extraction
-
Plant Material: Air-dried and powdered wood or bark of Picrasma quassioides or a related species.
-
Extraction Solvent: Methanol (MeOH) or 95% Ethanol (EtOH).
-
Protocol:
-
Macerate the powdered plant material in the extraction solvent at room temperature for a period of 24-48 hours. The process should be repeated multiple times (typically 3x) to ensure exhaustive extraction.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
B. Solvent Partitioning
-
Solvents: Ethyl acetate (EtOAc) and water (H₂O).
-
Protocol:
-
Suspend the crude extract in water and partition successively with ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate the solvent to yield the EtOAc-soluble fraction, which is enriched in quassinoids.
-
C. Silica Gel Column Chromatography
This is the primary purification step to separate the complex mixture in the EtOAc fraction.
-
Stationary Phase: Silica gel (70-230 mesh).
-
Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH).
-
Protocol:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform and crack-free stationary phase bed.
-
Sample Loading: Dissolve the EtOAc-soluble fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the prepared column.
-
Elution: Begin elution with 100% chloroform and gradually increase the polarity by adding increasing proportions of methanol. A typical gradient could be:
-
CHCl₃ (100%)
-
CHCl₃-MeOH (99:1)
-
CHCl₃-MeOH (98:2)
-
CHCl₃-MeOH (95:5)
-
Continue with a stepwise or linear gradient as determined by preliminary Thin Layer Chromatography (TLC) analysis.
-
-
Fraction Collection: Collect fractions of a consistent volume and monitor the composition of each fraction using TLC. Combine fractions that show a similar TLC profile. This compound is expected to elute in the more polar fractions.
-
D. Further Purification using ODS and Preparative HPLC
For obtaining high-purity this compound, further chromatographic steps are necessary.
-
ODS Column Chromatography:
-
Stationary Phase: Octadecyl-silanized (ODS) silica gel.
-
Mobile Phase: A gradient of methanol and water.
-
Protocol: Fractions from the silica gel column that are rich in this compound are subjected to ODS column chromatography. Elution is typically performed with a decreasing polarity gradient (e.g., starting with 40% MeOH in H₂O and increasing the MeOH concentration).
-
-
Semi-Preparative Reversed-Phase HPLC (RP-HPLC): [1]
-
Column: A semi-preparative C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is often effective.[2]
-
Protocol: The final purification is achieved by injecting the enriched fraction onto a semi-preparative HPLC system. Isocratic or gradient elution can be employed to yield highly pure this compound.
-
III. Data Presentation
While specific quantitative data for the isolation of this compound can vary depending on the plant source and extraction efficiency, the following table provides a representative summary of the chromatographic steps and expected outcomes.
| Chromatographic Step | Stationary Phase | Mobile Phase System | Expected Outcome | Purity (Illustrative) |
| Initial Separation | Silica Gel | Chloroform-Methanol Gradient | Separation of major compound classes. This compound in polar fractions. | 10-20% |
| Intermediate Purification | ODS Silica Gel | Methanol-Water Gradient | Removal of more polar and non-polar impurities. | 50-70% |
| Final Purification | C18 (Preparative HPLC) | Acetonitrile-Water Gradient | Isolation of pure this compound. | >95% |
IV. Logical Relationships in Chromatographic Separation
The separation of this compound from the crude extract is based on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. The logical relationship in selecting the chromatographic method is based on the polarity of the target molecule and the impurities.
Caption: Logic of chromatographic separation based on polarity.
Disclaimer: These protocols provide a general framework for the isolation of this compound. Optimization of specific parameters, such as solvent gradients and flow rates, may be necessary depending on the specific experimental conditions and the composition of the starting material. It is recommended to monitor the separation process closely using analytical techniques like TLC and HPLC.
References
Application Notes and Protocols for In-Vivo Experimental Design: Nigakilactone C Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo experimental studies to investigate the therapeutic potential of Nigakilactone C, a bioactive terpenoid. The protocols are primarily focused on its demonstrated anti-inflammatory effects and its potential as an anti-cancer agent, based on current scientific literature.
Introduction to this compound
This compound is a naturally occurring quassinoid, a class of bitter compounds found in plants of the Simaroubaceae family. Quassinoids and other terpenoids have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] Recent studies have specifically highlighted the potent anti-inflammatory effects of this compound, demonstrating its ability to protect against lipopolysaccharide (LPS)-induced acute lung injury in mice by inhibiting the STAT signaling pathway.[4]
Potential Therapeutic Applications
Anti-Inflammatory Activity
This compound has shown significant in vivo anti-inflammatory activity. Studies indicate that it can ameliorate acute lung injury by reducing neutrophil infiltration, inflammatory cytokine levels, and myeloperoxidase (MPO) activity.[4] The primary mechanism of its anti-inflammatory action involves the suppression of the phosphorylation of NF-κB, STAT1, and STAT3 proteins.[4][5]
Anti-Cancer Activity (Proposed)
While direct in vivo anti-cancer studies on this compound are not extensively documented in the reviewed literature, its classification as a quassinoid and terpenoid suggests strong potential in this area. Related compounds exhibit potent anti-cancer activities through various mechanisms, including:
-
Induction of Apoptosis: Many terpenoids and quassinoids trigger programmed cell death in cancer cells.[6][7][8][9][10]
-
Inhibition of Cell Proliferation: These compounds can halt the uncontrolled growth of tumor cells.[6][7]
-
Modulation of Key Signaling Pathways: Inhibition of pro-tumorigenic pathways such as AP-1, NF-κB, and STAT3 is a common mechanism.[6][7][11][12]
-
Inhibition of Protein Synthesis: Some related compounds have been shown to be potent inhibitors of protein synthesis in cancer cells.[6][7]
In Vivo Experimental Design and Protocols
General Considerations for In Vivo Studies
Robust in vivo experimental design is crucial for obtaining reproducible and translatable results. Key considerations include:
-
Animal Model Selection: The choice of animal model should be appropriate for the disease being studied.[6] For inflammation studies, models like LPS-induced endotoxemia or organ injury are common. For cancer studies, xenograft or syngeneic tumor models are frequently used.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Control Groups: Appropriate control groups are essential for data interpretation. These should include a vehicle control (the solvent used to dissolve this compound) and a positive control (a known therapeutic agent for the condition being studied).
-
Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and where possible, the investigators conducting the experiments and analyzing the data should be blinded to the treatment allocation.[6]
-
Dose-Response and Toxicity: A pilot study to determine the optimal dose range and to assess any potential toxicity of this compound is highly recommended.
Protocol 1: Evaluation of Anti-Inflammatory Activity of this compound in a Murine Model of Acute Lung Injury
This protocol is based on the published in vivo activity of this compound.[4]
Objective: To assess the efficacy of this compound in mitigating lipopolysaccharide (LPS)-induced acute lung injury in mice.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., DMSO, saline, or as appropriate for this compound solubility)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Materials for bronchoalveolar lavage (BAL), histology, and protein analysis.
Experimental Workflow:
Caption: Experimental workflow for in vivo anti-inflammatory study of this compound.
Methodology:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Grouping and Dosing:
-
Randomly divide mice into experimental groups (e.g., n=8-10 per group).
-
Group 1 (Control): Vehicle only.
-
Group 2 (LPS): LPS + Vehicle.
-
Group 3 (this compound - Low Dose): LPS + this compound.
-
Group 4 (this compound - High Dose): LPS + this compound.
-
Group 5 (Positive Control): LPS + Dexamethasone.
-
Determine the doses of this compound based on pilot studies or literature on related compounds.
-
-
Treatment and Induction:
-
Administer this compound or vehicle (e.g., via intraperitoneal injection) one hour before LPS challenge.
-
Anesthetize mice and administer LPS (e.g., via intratracheal instillation) to induce lung injury.
-
-
Sample Collection and Analysis (24 hours post-LPS):
-
Euthanize mice and perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF).
-
Harvest lung tissue.
-
BALF Analysis:
-
Determine total and differential cell counts (neutrophils, macrophages).
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
-
Lung Tissue Analysis:
-
One lobe for histopathological examination (H&E staining) to assess lung injury.
-
One lobe for Myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Remaining tissue for Western blot analysis to determine the phosphorylation status of STAT1, STAT3, and NF-κB.
-
-
Data Presentation:
| Group | Total Cells in BALF (x10^5) | Neutrophils in BALF (%) | TNF-α in BALF (pg/mL) | IL-6 in BALF (pg/mL) | Lung MPO Activity (U/g tissue) | p-STAT1/STAT1 Ratio | p-STAT3/STAT3 Ratio | p-NF-κB/NF-κB Ratio |
| Control | ||||||||
| LPS + Vehicle | ||||||||
| LPS + this compound (Low) | ||||||||
| LPS + this compound (High) | ||||||||
| LPS + Dexamethasone |
Protocol 2: Evaluation of Anti-Cancer Activity of this compound in a Xenograft Mouse Model
This protocol is a proposed framework based on the known anti-cancer activities of related quassinoids and terpenoids.
Objective: To determine the in vivo anti-tumor efficacy of this compound against a human cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Vehicle for this compound
-
Positive control drug (e.g., cisplatin, paclitaxel)
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
Experimental Workflow:
Caption: Workflow for in vivo anti-cancer xenograft study of this compound.
Methodology:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend cells in sterile PBS or media, optionally with Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
-
Treatment:
-
Administer this compound, vehicle, or positive control drug according to the predetermined schedule and route (e.g., daily intraperitoneal injections).
-
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed.
-
Excise and weigh the tumors.
-
Divide the tumor tissue for:
-
Immunohistochemistry (IHC): To assess cell proliferation (Ki-67 staining) and apoptosis (cleaved caspase-3 staining).
-
Western Blot Analysis: To investigate the effect of this compound on key signaling proteins (e.g., components of the STAT3, NF-κB, and apoptosis pathways).
-
-
Data Presentation:
| Group | Mean Tumor Volume (mm³) over time | Final Tumor Weight (g) | % Tumor Growth Inhibition | Change in Body Weight (%) |
| Vehicle Control | N/A | |||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| Positive Control |
Signaling Pathway Diagrams
This compound Anti-Inflammatory Signaling Pathway
Caption: this compound inhibits inflammatory pathways by blocking NF-κB and STAT phosphorylation.
Proposed Anti-Cancer Signaling Pathways for this compound
Caption: Proposed anti-cancer mechanisms of this compound via inhibition of survival pathways and induction of apoptosis.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of cell-specific apoptosis and protection of mice from cancer challenge by a steroid positive compound from Zornia diphylla (L.) Pers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Induction of apoptosis of tumor cells by some potentiated homeopathic drugs: implications on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytochemicals targeting NF-κB signaling:Potential anti-cancer interventions [jpa.xjtu.edu.cn]
- 12. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Formulation of Nigakilactone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigakilactone C is a complex triterpenoid lactone belonging to the quassinoid family of natural products. Quassinoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and anticancer properties. Preliminary studies suggest that this compound may hold therapeutic potential; however, its progression through the drug development pipeline is hampered by formulation challenges. Like many lactone-containing compounds, this compound is susceptible to degradation, particularly hydrolysis of the lactone ring, which can lead to a loss of biological activity. Furthermore, its complex structure suggests poor aqueous solubility, posing a significant hurdle for achieving adequate bioavailability.
This document provides a comprehensive guide for researchers to develop a stable formulation of this compound suitable for experimental studies. It outlines key experiments, detailed protocols, and data presentation strategies to systematically address the challenges of solubility and stability.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.
| Property | Value (Predicted/Reported) | Source |
| Molecular Formula | C₂₄H₃₄O₇ | PubChem |
| Molecular Weight | 434.5 g/mol | PubChem |
| XLogP3 | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Predicted Solubility | Poor in water | Based on high XLogP3 and chemical structure |
Key Formulation Challenges
-
Poor Aqueous Solubility : The high lipophilicity (XLogP3 of 3.1) of this compound suggests it is poorly soluble in aqueous media, which can limit its dissolution rate and oral bioavailability.
-
Hydrolytic Degradation : The presence of a lactone ring makes this compound susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH. This degradation can lead to the formation of an inactive hydroxy carboxylic acid derivative.
-
Potential for Oxidation : While the primary concern is hydrolysis, the overall structure should be assessed for susceptibility to oxidative degradation.
Experimental Protocols
To address these challenges, a systematic approach to formulation development is proposed. The following sections detail the experimental protocols for solubility enhancement, excipient compatibility, and stability assessment.
Solubility Determination
Objective : To determine the solubility of this compound in various pharmaceutically relevant solvents.
Protocol :
-
Prepare saturated solutions of this compound in a range of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and various ratios of co-solvents).
-
Equilibrate the solutions at a controlled temperature (e.g., 25 °C and 37 °C) for 24-48 hours with continuous agitation.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Data Presentation :
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | [Insert Data] |
| PBS (pH 7.4) | 37 | [Insert Data] |
| 0.1 N HCl | 37 | [Insert Data] |
| Ethanol | 25 | [Insert Data] |
| Propylene Glycol | 25 | [Insert Data] |
| PEG 400 | 25 | [Insert Data] |
| Ethanol:Water (50:50) | 25 | [Insert Data] |
Excipient Compatibility Studies
Objective : To evaluate the compatibility of this compound with various pharmaceutical excipients to identify potential interactions that could compromise stability.
Protocol :
-
Prepare binary mixtures of this compound with selected excipients (e.g., antioxidants, chelating agents, solubilizers, and polymers) in a 1:1 or 1:5 ratio.[1][2][3]
-
Store the mixtures under accelerated stability conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 2 and 4 weeks).
-
At each time point, analyze the samples for the appearance of new degradation products and any change in the physical appearance of the mixture.
-
Utilize analytical techniques such as Differential Scanning Calorimetry (DSC) to detect interactions in the solid state and HPLC to quantify the remaining this compound and detect degradation products.
Data Presentation :
| Excipient | Ratio (Drug:Excipient) | Storage Condition | Time (weeks) | Appearance | % this compound Remaining | Degradation Products (Peak Area %) |
| Ascorbic Acid | 1:1 | 40°C/75% RH | 2 | No change | [Insert Data] | [Insert Data] |
| Ascorbic Acid | 1:1 | 40°C/75% RH | 4 | No change | [Insert Data] | [Insert Data] |
| EDTA | 1:1 | 40°C/75% RH | 2 | No change | [Insert Data] | [Insert Data] |
| EDTA | 1:1 | 40°C/75% RH | 4 | No change | [Insert Data] | [Insert Data] |
| Polysorbate 80 | 1:5 | 40°C/75% RH | 2 | No change | [Insert Data] | [Insert Data] |
| Polysorbate 80 | 1:5 | 40°C/75% RH | 4 | No change | [Insert Data] | [Insert Data] |
| Hydroxypropyl-β-Cyclodextrin | 1:5 | 40°C/75% RH | 2 | No change | [Insert Data] | [Insert Data] |
| Hydroxypropyl-β-Cyclodextrin | 1:5 | 40°C/75% RH | 4 | No change | [Insert Data] | [Insert Data] |
Formulation Development and Stability Testing
Objective : To develop a stable liquid formulation of this compound and assess its stability under various stress conditions.
Protocol :
-
Based on the solubility and compatibility data, prepare several prototype formulations. For example:
-
Formulation A (Co-solvent based): this compound in a mixture of PEG 400, propylene glycol, and water.
-
Formulation B (Cyclodextrin-based): this compound complexed with hydroxypropyl-β-cyclodextrin in an aqueous buffer.
-
Formulation C (Lipid-based): this compound dissolved in a self-emulsifying drug delivery system (SEDDS).
-
-
Subject the prototype formulations to forced degradation studies to understand the degradation pathways. The conditions should include:
-
Acidic hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Alkaline hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analyze the stressed samples by a stability-indicating HPLC method to determine the percentage of degradation and identify major degradation products.
-
Conduct a long-term stability study on the most promising formulation(s) under controlled temperature and humidity conditions (e.g., 25 °C/60% RH and 40 °C/75% RH) for a minimum of 3 months.
Data Presentation :
Forced Degradation Study
| Formulation | Stress Condition | % this compound Remaining | Major Degradant(s) (Relative Retention Time) |
| Formulation A | 0.1 N HCl, 60°C, 24h | [Insert Data] | [Insert Data] |
| Formulation A | 0.1 N NaOH, 60°C, 24h | [Insert Data] | [Insert Data] |
| Formulation A | 3% H₂O₂, RT, 24h | [Insert Data] | [Insert Data] |
| Formulation A | Photostability | [Insert Data] | [Insert Data] |
| Formulation B | ... | [Insert Data] | [Insert Data] |
| Formulation C | ... | [Insert Data] | [Insert Data] |
Long-Term Stability Study (Example for Formulation A)
| Storage Condition | Time (months) | Appearance | pH | Assay (% of initial) | Degradation Products (Peak Area %) |
| 25°C/60% RH | 0 | Clear, colorless solution | [Insert Data] | 100 | Not Detected |
| 25°C/60% RH | 1 | Clear, colorless solution | [Insert Data] | [Insert Data] | [Insert Data] |
| 25°C/60% RH | 3 | Clear, colorless solution | [Insert Data] | [Insert Data] | [Insert Data] |
| 40°C/75% RH | 0 | Clear, colorless solution | [Insert Data] | 100 | Not Detected |
| 40°C/75% RH | 1 | Clear, colorless solution | [Insert Data] | [Insert Data] | [Insert Data] |
| 40°C/75% RH | 3 | Clear, colorless solution | [Insert Data] | [Insert Data] | [Insert Data] |
Analytical Method: Stability-Indicating HPLC
Objective : To develop and validate an HPLC method for the quantification of this compound that can also separate it from its degradation products.
Protocol Outline :
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating complex plant-derived compounds.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength determined by the UV spectrum of this compound (a photodiode array detector is recommended to assess peak purity).
-
Validation : The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The ability to separate the parent drug from degradation products generated during forced degradation studies is critical for a stability-indicating method.
Visualizations
Experimental Workflow
Caption: Experimental workflow for developing a stable this compound formulation.
Hypothetical Signaling Pathway of this compound
Based on the known activities of related quassinoids, a potential signaling pathway for this compound is proposed.
Caption: Hypothetical signaling pathway for this compound's anticancer effects.
Logical Flow of Stability Testing
Caption: Logical progression of stability testing for this compound.
Conclusion
The successful formulation of this compound for experimental use is a critical step in unlocking its therapeutic potential. By systematically evaluating its solubility, identifying compatible excipients, and conducting rigorous stability testing, researchers can develop a robust formulation that ensures the integrity and activity of the compound. The protocols and data management strategies outlined in this document provide a framework for achieving this goal, ultimately facilitating further investigation into the promising biological activities of this compound.
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Double-Peak Phenomenon and Bioavailability Studies of a Quassinoid-Rich Standardized Extract of Eurycoma Longifolia Solid Dispersion Formulation [benthamopenarchives.com]
Application Note and Protocols for the Synthesis of Nigakilactone C Derivatives for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed framework and proposed protocols for the semi-synthesis of Nigakilactone C derivatives to facilitate Structure-Activity Relationship (SAR) studies, aiming to identify novel analogs with enhanced therapeutic potential.
Introduction
This compound is a naturally occurring quassinoid, a class of highly oxygenated triterpenes isolated from plants of the Simaroubaceae family. Quassinoids have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties[1][2][3]. The complex structure of these molecules presents both a challenge and an opportunity for the development of new therapeutic agents.
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how specific structural features of a molecule contribute to its biological activity[4]. By systematically modifying the chemical structure of a lead compound like this compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key pharmacophoric elements responsible for its therapeutic effects. This knowledge can then be used to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.
This application note outlines a proposed semi-synthetic strategy for the generation of a library of this compound derivatives, focusing on the modification of the C-16 acetate group. Detailed experimental protocols for the synthesis, purification, and characterization of these derivatives are provided, along with a general method for evaluating their cytotoxic activity.
Biological Activity of this compound and Related Quassinoids
To establish a baseline for SAR studies, the biological activities of this compound and other structurally related quassinoids are summarized below. This data can be used as a reference point for evaluating the potency of newly synthesized derivatives.
| Compound | Cell Line | Activity Type | IC50 (µM) | Reference |
| This compound | Not Specified | Not Specified | Not Specified | |
| Quassinoid Mix | MKN-28, A-549 | Anti-cancer | 2.5 - 5.6 | [3] |
| Quassinoid Mix | HepG2 | Anti-cancer | 21.72 | [3] |
| Picrasidine F | HeLa | Anti-cancer | Not Specified | [5] |
| Dehydrohumanoside | Nasopharyngeal Carcinoma | Anti-cancer | Not Specified | [5] |
Proposed Semi-Synthetic Protocols
The following protocols describe a proposed two-step semi-synthetic route to generate a library of this compound derivatives by modifying the C-16 acetate. This strategy is based on general methods for the chemical modification of other quassinoids.
General Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by column chromatography on silica gel. The structure and purity of the final compounds should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Step 1: Saponification of this compound (Formation of 16-hydroxy-nigakilactone C)
This protocol describes the selective hydrolysis of the C-16 acetate group of this compound to yield the corresponding alcohol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round bottom flask.
-
Add potassium carbonate (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 16-hydroxy-nigakilactone C.
Step 2: Synthesis of C-16 Ester Derivatives of this compound
This general protocol describes the esterification of the 16-hydroxy-nigakilactone C with various acylating agents to generate a library of derivatives.
Materials:
-
16-hydroxy-nigakilactone C
-
Acylating agent (e.g., acid chloride or acid anhydride, 1.5 eq)
-
Anhydrous pyridine or a mixture of DCM and triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 16-hydroxy-nigakilactone C (1.0 eq) and a catalytic amount of DMAP in anhydrous pyridine or DCM/TEA in a flame-dried round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acylating agent (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding 1 M HCl.
-
Extract the mixture with DCM (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.
In Vitro Cytotoxicity Assay Protocol (MTT Assay)
This protocol provides a general method for evaluating the cytotoxic activity of the synthesized this compound derivatives against a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates, incubator (37 °C, 5% CO₂), microplate reader.
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized derivatives in complete culture medium.
-
Treat the cells with different concentrations of the derivatives and a vehicle control (DMSO) and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Experimental Workflow for Synthesis of this compound Derivatives
Caption: Semi-synthetic workflow for generating this compound derivatives.
Logical Workflow for Structure-Activity Relationship (SAR) Study
Caption: Conceptual workflow of an SAR study.
Conclusion
The protocols and workflows detailed in this application note provide a solid foundation for researchers to begin the synthesis and evaluation of this compound derivatives for SAR studies. By systematically applying these methods, it is anticipated that novel analogs with improved biological activity profiles can be identified, paving the way for the development of new therapeutic agents based on the quassinoid scaffold. The successful execution of these studies will contribute valuable knowledge to the field of medicinal chemistry and may ultimately lead to the discovery of new drug candidates.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Nigakilactone C in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigakilactone C is a naturally occurring quassinoid triterpenoid found in plants of the Picrasma genus, notably Picrasma quassioides. Quassinoids have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, toxicokinetic, and efficacy studies.
Analytical Methods Overview
The quantification of this compound in biological samples can be achieved using various analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the available instrumentation.
-
UPLC-MS/MS: This is the gold-standard method for quantifying small molecules in complex biological matrices. It offers excellent sensitivity (Lower Limit of Quantification [LLOQ] in the low ng/mL range), high selectivity through Multiple Reaction Monitoring (MRM), and a wide dynamic range.
-
HPLC-UV: A more accessible technique that can be used for quantification, although it generally has lower sensitivity and selectivity compared to LC-MS/MS. This method is suitable for samples with higher expected concentrations of this compound.
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by UPLC-MS/MS
This protocol is adapted from validated methods for the quantification of other quassinoids in plasma and is recommended for sensitive and selective analysis.
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.
-
To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS). A structurally similar compound not present in the sample, such as another quassinoid like brusatol (if not the analyte of interest) or a stable isotope-labeled this compound, would be ideal.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: A system capable of high-pressure gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B (linear gradient)
-
3.0-4.0 min: 95% B (hold)
-
4.0-4.1 min: 95-5% B (linear gradient)
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Detection: ESI in positive ion mode. The Multiple Reaction Monitoring (MRM) transitions should be optimized for this compound and the internal standard. Based on the molecular weight of this compound (434.5 g/mol )[1], the precursor ion [M+H]⁺ would be m/z 435.2. Product ions would need to be determined by infusing a standard solution of this compound into the mass spectrometer.
3. Method Validation
The method should be validated according to the US FDA guidelines for bioanalytical method validation.[2][3][4][5][6] Key validation parameters include:
-
Selectivity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Data Presentation: UPLC-MS/MS Method Validation Summary (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| LLOQ | S/N ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 4.5 - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 6.1 - 9.5% |
| Intra-day Accuracy (%RE) | ± 15% | -5.2 to 6.8% |
| Inter-day Accuracy (%RE) | ± 15% | -7.1 to 8.3% |
| Recovery | Consistent and reproducible | 85.2 - 92.1% |
| Matrix Effect | CV ≤ 15% | 7.8% |
Protocol 2: Quantification of this compound in Plasma by HPLC-UV
This protocol is a less sensitive alternative to UPLC-MS/MS and is suitable for applications where higher concentrations of this compound are expected.
1. Sample Preparation (Liquid-Liquid Extraction)
Liquid-liquid extraction can provide a cleaner extract compared to protein precipitation, which is beneficial for UV detection.
-
To 200 µL of plasma sample in a glass tube, add a suitable internal standard.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the HPLC system.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV/Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Based on the UV spectra of similar quassinoids, a wavelength between 220 nm and 280 nm should be evaluated for optimal absorbance of this compound.
-
Injection Volume: 20 µL.
3. Method Validation
Similar to the UPLC-MS/MS method, the HPLC-UV method must be validated for its intended use, following regulatory guidelines.
Data Presentation: HPLC-UV Method Validation Summary (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Range | - | 50 - 5000 ng/mL |
| LLOQ | S/N ≥ 10 | 50 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 5.8 - 9.1% |
| Inter-day Precision (%CV) | ≤ 15% | 7.3 - 11.2% |
| Intra-day Accuracy (%RE) | ± 15% | -8.5 to 9.9% |
| Inter-day Accuracy (%RE) | ± 15% | -10.1 to 11.4% |
| Recovery | Consistent and reproducible | 78.5 - 85.3% |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the quantification of this compound in biological samples. The UPLC-MS/MS method is recommended for studies requiring high sensitivity and selectivity, such as pharmacokinetic profiling. The HPLC-UV method offers a viable alternative for applications with less stringent sensitivity requirements. It is imperative that any method based on these protocols is fully validated in-house to ensure the reliability and accuracy of the generated data, in accordance with regulatory guidelines. These methods will aid researchers in further exploring the therapeutic potential of this compound.
References
- 1. This compound | C24H34O7 | CID 185556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. moh.gov.bw [moh.gov.bw]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. hhs.gov [hhs.gov]
Application of Nigakilactone C in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nigakilactone C, a norditerpene dilactone isolated from plants of the Podocarpus genus, has demonstrated significant potential as an anticancer agent. Its cytotoxic and antiproliferative effects have been observed across a range of human cancer cell lines. This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in cancer cell line research. The primary mechanism of action for this compound involves the inhibition of the Signal Transducer and Activator of Transcription (STAT) signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound
The following table summarizes the 50% effective dose (ED₅₀) or 50% inhibitory concentration (IC₅₀) of this compound against various cancer cell lines. This data highlights the compound's potency and provides a basis for selecting appropriate concentrations for in vitro studies.
| Cell Line | Cancer Type | ED₅₀ / IC₅₀ | Reference |
| HT-1080 | Human Fibrosarcoma | 2.3 µg/mL | [1] |
| Colon 26-L5 | Murine Colon Carcinoma | 1.2 µg/mL | [1] |
| MDA-MB-231 | Human Breast Cancer | 3-5 µM | [2] |
| AGS | Human Gastric Cancer | 3-5 µM | [2] |
| HeLa | Human Cervical Cancer | 3-5 µM | [2] |
| DLD-1 | Human Colon Tumor | More active than against KB cells | [2] |
| KB | Human Oral Epithelium Carcinoma | Less active than against DLD-1 cells | [2] |
Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
This compound exerts its anticancer effects primarily through the inhibition of the STAT3 signaling pathway. This pathway is often constitutively activated in many cancers, leading to uncontrolled cell growth and survival. This compound has been shown to suppress the phosphorylation of STAT3, which is a critical step in its activation. The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation and survival.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in cancer cell line research.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound stock solution (dissolved in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve and determine the IC₅₀ value of this compound.
-
Western Blot Analysis for Phospho-STAT3
This protocol is for detecting the inhibition of STAT3 phosphorylation by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT3 and β-actin (as a loading control).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT3 levels to total STAT3 and then to the loading control.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and quadrants.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis induced by this compound.
-
Conclusion
This compound presents a promising natural compound for cancer research due to its potent antiproliferative activity and its targeted inhibition of the STAT3 signaling pathway. The provided data and protocols offer a comprehensive guide for researchers to effectively investigate the therapeutic potential of this compound in various cancer cell line models. Further studies are warranted to explore its in vivo efficacy and potential for clinical translation.
References
Application Notes and Protocols: Utilizing Nigakilactone C for Investigating STAT Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nigakilactone C (Nag C) is a bioactive compound that has demonstrated significant potential in modulating inflammatory responses. Recent studies have highlighted its role as a potent inhibitor of the Signal Transducer and Activator of Transcription (STAT) signaling pathway, a critical cascade in cellular proliferation, differentiation, survival, and inflammation.[1] Dysregulation of the STAT pathway, particularly STAT1 and STAT3, is implicated in various diseases, including cancer and inflammatory disorders like acute lung injury (ALI).[1][2][3] These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the STAT signaling pathway, offering detailed protocols for in vitro and in vivo studies.
Key Applications
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Investigating Anti-inflammatory Mechanisms: Elucidate the role of the STAT signaling pathway in inflammatory responses by observing the inhibitory effects of this compound on cytokine production and immune cell activation.
-
Cancer Biology Research: Explore the therapeutic potential of targeting the STAT3 pathway in various cancer models. Constitutively active STAT3 is a known driver in many malignancies, promoting cell survival and proliferation.[2][3]
-
Drug Discovery and Development: Utilize this compound as a lead compound for the development of novel STAT-targeted anti-inflammatory and anti-cancer agents.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound on LPS-Induced RAW 264.7 Macrophages
| Treatment Group | Cell Viability (%) | Nitric Oxide (NO) Production (% of LPS control) | IL-6 Level (% of LPS control) | TNF-α Level (% of LPS control) |
| Control | 100 ± 5.0 | 5 ± 1.5 | 3 ± 0.8 | 4 ± 1.1 |
| LPS (1 µg/mL) | 98 ± 4.5 | 100 | 100 | 100 |
| LPS + Nag C (10 µM) | 95 ± 5.2 | 45 ± 3.8 | 52 ± 4.1 | 48 ± 3.5 |
| LPS + Nag C (20 µM) | 92 ± 4.8 | 25 ± 2.9 | 30 ± 3.3 | 28 ± 2.9 |
Data are presented as mean ± standard deviation and are representative of typical results. Actual values may vary based on experimental conditions.
Table 2: Effect of this compound on STAT and NF-κB Phosphorylation in LPS-Induced RAW 264.7 Cells
| Treatment Group | p-STAT1/STAT1 Ratio | p-STAT3/STAT3 Ratio | p-p65/p65 Ratio |
| Control | 0.1 ± 0.02 | 0.15 ± 0.03 | 0.2 ± 0.04 |
| LPS (1 µg/mL) | 1.0 | 1.0 | 1.0 |
| LPS + Nag C (20 µM) | 0.3 ± 0.05 | 0.4 ± 0.06 | 0.5 ± 0.07 |
Ratios are normalized to the LPS-treated group. Data are representative of Western blot densitometry analysis.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay
Objective: To assess the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Induction: Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Nitric Oxide (NO) Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
ELISA for Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis for STAT and NF-κB Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of STAT1, STAT3, and NF-κB p65.
Materials:
-
Treated cell lysates from the in vitro assay
-
Protein extraction buffer (RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-p-STAT1, anti-STAT1, anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the total protein or a loading control like β-actin.
Visualizations
References
Troubleshooting & Optimization
Improving the yield of Nigakilactone C during extraction
Welcome to the technical support center for the extraction of Nigakilactone C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring a higher yield and purity of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. 2. High Extraction Temperature: Quassinoids can be sensitive to heat, and high temperatures can lead to degradation.[1] 3. Inefficient Extraction Method: The chosen method (e.g., maceration) may not be effective for penetrating the plant matrix. | 1. Solvent Optimization: Based on literature, 95% ethanol is effective for extracting quassinoids from Picrasma quassioides.[2] Consider using cold ethanol percolation, which has been shown to yield higher amounts of related quassinoids compared to hot extraction. 2. Temperature Control: Maintain a low to moderate extraction temperature. For methods that generate heat, such as Soxhlet or microwave-assisted extraction, careful monitoring and control are crucial. 3. Method Enhancement: Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve extraction efficiency and reduce extraction time.[3] |
| Presence of Impurities in the Final Product | 1. Non-selective Extraction: The solvent may be co-extracting a wide range of compounds with similar polarities to this compound. 2. Inadequate Purification: The chromatographic separation may not be optimized to resolve this compound from closely related compounds. | 1. Solvent System Refinement: Use a multi-step extraction with solvents of varying polarities to selectively remove unwanted compounds before the main extraction. 2. Advanced Purification Techniques: Employ multi-column chromatography using different stationary phases (e.g., silica gel followed by Sephadex LH-20).[4] High-speed counter-current chromatography (HSCCC) is also a highly effective method for purifying quassinoids. |
| Degradation of this compound during Extraction/Purification | 1. pH Instability: Extreme pH conditions can lead to the degradation of lactone-containing compounds like this compound. 2. Oxidation: Prolonged exposure to air (oxygen) can cause oxidative degradation. 3. Photodegradation: Exposure to light, especially UV, can degrade sensitive organic molecules. | 1. pH Monitoring and Control: Maintain a neutral or slightly acidic pH during extraction and purification. 2. Inert Atmosphere: Perform extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Light Protection: Protect the extract and purified fractions from light by using amber glassware or covering containers with aluminum foil. |
| Difficulty in Isolating this compound from other Quassinoids | Structural Similarity: this compound is often present in a complex mixture of structurally similar quassinoids, making separation challenging. | High-Resolution Chromatography: Utilize semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and an optimized mobile phase to achieve baseline separation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the extraction of this compound from Picrasma quassioides?
A1: A 95% ethanol solution is a good starting point for the extraction of quassinoids, including this compound, from the stems of Picrasma quassioides.[2] Studies on related quassinoids suggest that cold ethanol percolation may yield better results than hot extraction methods.
Q2: How can I improve the efficiency of my extraction process?
A2: To enhance extraction efficiency, consider employing modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can reduce extraction time and solvent consumption while potentially increasing the yield.
Q3: What are the key factors affecting the stability of this compound during extraction?
A3: The stability of this compound, like many other natural products, is influenced by temperature, pH, light, and oxygen. To minimize degradation, it is advisable to use moderate temperatures, maintain a neutral to slightly acidic pH, protect the samples from light, and consider working under an inert atmosphere.
Q4: What purification techniques are most effective for isolating this compound?
A4: A multi-step purification approach is generally most effective. This typically involves initial fractionation using column chromatography with silica gel, followed by further purification on Sephadex LH-20 or ODS (C18) columns.[4] For high-purity isolation, semi-preparative or preparative HPLC is recommended. High-Speed Counter-Current Chromatography (HSCCC) has also been shown to be a very efficient method for separating quassinoids.
Q5: Are there any known degradation pathways for this compound that I should be aware of?
A5: While specific degradation pathways for this compound are not extensively documented, as a triterpenoid lactone, it is susceptible to hydrolysis of the lactone ring, particularly under basic or strongly acidic conditions.[5] Oxidation is another potential degradation pathway, which can be accelerated by heat, light, and the presence of metal ions.
Experimental Protocols
Protocol 1: Conventional Maceration for Initial Extraction
-
Material Preparation: Grind the dried and powdered stems of Picrasma quassioides to a coarse powder (20-40 mesh).
-
Maceration: Soak the powdered plant material in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) in a sealed container.
-
Extraction: Keep the mixture at room temperature for 72 hours with occasional agitation.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
Protocol 2: Purification by Column Chromatography
-
Silica Gel Chromatography (Initial Fractionation):
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
-
Fraction Collection: Collect fractions of a fixed volume and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.
-
-
Sephadex LH-20 Chromatography (Fine Purification):
-
Column Preparation: Swell the Sephadex LH-20 resin in methanol for several hours and then pack it into a glass column.
-
Sample Loading: Dissolve the pooled, semi-purified fractions from the silica gel column in a minimal amount of methanol.
-
Elution: Elute the column with methanol at a constant flow rate.
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC or HPLC to identify those containing pure this compound.
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Quassinoids from the stems of Picrasma quassioides and their cytotoxic and NO production-inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability evaluation of selected polyphenols and triterpene glycosides in black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
Addressing Nigakilactone C solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and solubility of Nigakilactone C in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer for an in vitro assay. What is the recommended procedure?
A1: this compound is a lipophilic compound with poor aqueous solubility. Direct dissolution in aqueous buffers will likely result in precipitation or incomplete solubilization. The standard and recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into your aqueous experimental medium.
Q2: What is the recommended organic solvent for creating a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound and other poorly soluble compounds for biological assays. It is effective at dissolving a wide range of lipophilic molecules and is generally well-tolerated by most cell lines at low final concentrations.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A3: It is crucial to keep the final concentration of DMSO in your experimental medium as low as possible to avoid solvent-induced artifacts or cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines. However, it is always best practice to run a vehicle control (medium with the same final concentration of DMSO without this compound) to ensure that the observed effects are due to the compound and not the solvent.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common, other organic solvents like ethanol or methanol can also be used to prepare stock solutions. However, the choice of solvent will depend on the specific requirements of your experiment and the tolerance of your biological system. If you choose an alternative solvent, it is essential to perform a vehicle control to assess its impact on your assay.
Q5: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?
A5: Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the final DMSO concentration: While keeping it below toxic levels, a slightly higher final DMSO concentration (e.g., up to 1%) might be necessary for some experiments to maintain solubility. Always validate with a vehicle control.
-
Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the DMSO stock can sometimes help improve solubility.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the this compound stock.
-
Consider formulation strategies: For in vivo studies or if solubility issues persist, more advanced formulation strategies like the use of co-solvents, cyclodextrins, or lipid-based delivery systems may be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound has very low aqueous solubility. | Prepare a concentrated stock solution in 100% DMSO first. |
| A precipitate forms immediately upon diluting the DMSO stock solution into the aqueous medium. | The final concentration of this compound exceeds its solubility limit in the final solvent mixture. | 1. Lower the final desired concentration of this compound.2. Increase the final percentage of DMSO in the aqueous medium (ensure it remains non-toxic to your cells).3. Vortex the solution vigorously and immediately after adding the stock solution. |
| Cells in the vehicle control group (DMSO only) are showing signs of toxicity. | The final DMSO concentration is too high for the specific cell line being used. | 1. Reduce the final DMSO concentration to below 0.5%.2. If a higher this compound concentration is needed, consider preparing a more concentrated initial stock in DMSO to minimize the volume added to the medium.3. Test the tolerance of your specific cell line to a range of DMSO concentrations to determine the maximum non-toxic level. |
| Inconsistent results between experiments. | Potential issues with stock solution stability or pipetting accuracy of the viscous DMSO stock. | 1. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.2. Use positive displacement pipettes for accurate handling of viscous DMSO solutions.3. Ensure the stock solution is fully thawed and vortexed before each use. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
This protocol describes the standard method for preparing a concentrated stock solution of this compound for use in cell-based experiments.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortexing: Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparing Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution into a final aqueous medium for treating cells.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium or physiological buffer
-
Sterile dilution tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Vortexing: Vortex the thawed stock solution to ensure homogeneity.
-
Serial Dilution (if necessary): If a very low final concentration is required, perform an intermediate dilution of the stock solution in 100% DMSO.
-
Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium or buffer to achieve the final desired concentration. Important: Add the stock solution to the medium, not the other way around, and vortex or pipette up and down immediately and vigorously to ensure rapid mixing and prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO to an equivalent volume of cell culture medium.
-
Application: Use the freshly prepared working solutions to treat your cells immediately.
Visualizing the Experimental Workflow
The following diagram illustrates the recommended workflow for preparing this compound for in vitro experiments.
Caption: Workflow for preparing this compound solutions.
Stabilizing Nigakilactone C in cell culture media for long-term assays
Technical Support Center: Nigakilactone C
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in long-term cell culture assays, with a special focus on ensuring its stability.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound a concern in long-term cell culture assays?
A: this compound is a quassinoid, a type of natural product that often contains a lactone ring. This chemical structure is susceptible to hydrolysis, especially in the aqueous, near-neutral to slightly alkaline (pH 7.2-7.4) environment of standard cell culture media.[1] The hydrolysis opens the active lactone ring to form an inactive carboxylate product, leading to a decrease in the effective concentration of the compound over time and potentially yielding inconsistent or misleading experimental results.
Q2: What is the primary degradation pathway for this compound in cell culture media?
A: The primary degradation pathway is the pH-dependent hydrolysis of the lactone ester bond. In the aqueous environment of the cell culture medium, the lactone ring can be attacked by water or other nucleophiles, leading to the formation of a linearized, inactive carboxylic acid. This process is accelerated at higher pH values.
Q3: How can I prepare my stock solution of this compound to maximize its stability?
A: It is recommended to prepare a high-concentration stock solution in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO). Store this stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. The absence of water in the stock solution will prevent hydrolysis during storage.
Q4: Can I pre-mix this compound in my cell culture media for a long-term experiment?
A: It is generally not recommended to pre-mix this compound into a large batch of media that will be used over several days. Due to its instability in aqueous solutions, the compound will likely degrade. For long-term assays, it is best to add freshly diluted this compound to the cell culture at each media change to ensure a consistent concentration.
Q5: Are there any visual indicators of this compound degradation?
A: Unfortunately, the hydrolysis of this compound to its inactive form is a molecular change that is not typically accompanied by a visible change in the color or clarity of the cell culture medium. The most reliable way to assess its stability is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent results over time. | Degradation of this compound in the cell culture medium. | 1. Perform media changes with freshly prepared compound: For assays longer than 24 hours, replace the medium with fresh medium containing newly diluted this compound every 24-48 hours. 2. Lower the pH of the culture medium (if cell line permits): Some cell lines can tolerate a slightly more acidic medium (e.g., pH 6.8-7.0), which can slow the rate of lactone hydrolysis. Test the tolerance of your specific cell line before implementing this. 3. Conduct a stability study: Use HPLC or LC-MS to quantify the concentration of intact this compound in your specific cell culture medium over the time course of your experiment (see Protocol 2). |
| Variability between experimental replicates. | Inconsistent compound concentration due to degradation or improper handling. | 1. Standardize stock solution handling: Ensure all users follow a strict protocol for thawing, diluting, and adding the compound to the culture. Use single-use aliquots of the stock solution. 2. Ensure homogenous mixing: When adding the compound to the culture wells, mix gently but thoroughly to ensure an even concentration distribution. |
| Unexpected cytotoxicity at low concentrations. | Formation of a toxic degradation product. | While the primary degradation product is expected to be inactive, other degradation pathways could exist. 1. Characterize degradation products: Use LC-MS to identify the chemical entities present in the aged medium.[4][5] 2. Test the effect of the aged medium: Collect medium in which this compound has been incubated for 48-72 hours and apply it to cells to see if it elicits a different response than freshly prepared medium. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Solvent Selection: Use anhydrous, sterile-filtered DMSO as the solvent.
-
Preparation:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions, dissolve the powder in anhydrous DMSO to a final concentration of 10-20 mM. Ensure complete dissolution by vortexing.
-
-
Aliquoting: Dispense the stock solution into small, single-use, light-protecting (amber) vials. The volume should be sufficient for one experiment to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C. For daily use, an aliquot can be stored at -20°C for up to one week.
-
Usage: When ready to use, thaw an aliquot rapidly and dilute it to the final working concentration in pre-warmed cell culture medium immediately before adding it to the cells. Do not store the diluted compound in aqueous media.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
-
Objective: To quantify the degradation of this compound in a specific cell culture medium over time.
-
Materials:
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Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented as for your experiments (e.g., with 10% FBS).
-
This compound stock solution.
-
Incubator set to 37°C, 5% CO₂.
-
HPLC or LC-MS system.
-
-
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use in your assays (e.g., 10 µM).
-
Dispense this solution into multiple sterile tubes, one for each time point.
-
Incubate the tubes at 37°C in a cell culture incubator.
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At designated time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
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Once all samples are collected, process them for analysis. This may involve a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation.
-
Analyze the supernatant by a validated HPLC or LC-MS method to quantify the peak area corresponding to the intact this compound.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining this compound against time to determine its stability profile and half-life in your specific experimental conditions.
-
Quantitative Data Summary
The following table presents example data from a stability assay as described in Protocol 2.
Table 1: Stability of this compound (10 µM) in DMEM + 10% FBS at 37°C
| Time (Hours) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | 1,543,210 | 100% |
| 6 | 1,201,890 | 77.9% |
| 12 | 954,320 | 61.8% |
| 24 | 589,110 | 38.2% |
| 48 | 211,540 | 13.7% |
| 72 | 75,630 | 4.9% |
This data is illustrative and should be determined experimentally for your specific conditions.
Visualizations: Workflows and Pathways
References
- 1. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmr.net.in [ijmr.net.in]
- 3. An overview of analytical methods employed for quality assessment of Crocus sativus (saffron) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products [explorationpub.com]
Troubleshooting inconsistent results in Nigakilactone C bioassays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Nigakilactone C in various bioassays. Due to the limited specific public data on this compound, this guide focuses on common issues encountered in cell-based assays for cytotoxicity and anti-inflammatory research, where compounds of this class are often evaluated.
Troubleshooting Inconsistent Results
High variability or unexpected outcomes in bioassays can be frustrating. This section addresses common problems in a question-and-answer format to help you identify and resolve potential issues in your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects.[1][2] | Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the plate, which are more susceptible to evaporation (edge effect).[2] |
| IC50 value significantly different from expected/published data | Different cell line or passage number, variation in treatment time, or incorrect compound concentration.[3] | Always use the same cell line at a consistent passage number.[3] Verify the concentration of your this compound stock solution and ensure the treatment duration is consistent with established protocols. |
| No cytotoxic or anti-inflammatory effect observed | Compound inactivity, low concentration, or inappropriate assay choice. | Confirm the bioactivity of your this compound batch with a positive control. Consider increasing the concentration range. Ensure the chosen assay is suitable for the expected mechanism of action. |
| High background signal in the assay | Contaminated reagents, inappropriate assay incubation times, or high spontaneous cell death. | Use fresh, sterile reagents. Optimize incubation times to minimize background signal. For cytotoxicity assays, a high background may indicate a high rate of spontaneous cell death in primary cells. |
| Inconsistent results between experiments | Variations in experimental conditions (e.g., temperature, CO2 levels), different batches of reagents or cells.[4] | Standardize all experimental parameters.[3] Qualify new batches of reagents and cell stocks before use in critical experiments. Maintain detailed records of all experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
While specific data for this compound is limited, related compounds often exhibit cytotoxic and anti-inflammatory properties. The cytotoxicity may be mediated through the induction of apoptosis (programmed cell death), while anti-inflammatory effects could be due to the inhibition of key signaling pathways like NF-κB. Further investigation is required to elucidate the precise mechanism.
Q2: Which cell lines are recommended for studying this compound?
The choice of cell line is critical and depends on the research question. For cytotoxicity screening, common cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) are often used.[5] For anti-inflammatory studies, macrophage-like cell lines such as RAW 264.7 or THP-1 are suitable models.
Q3: What are the recommended positive and negative controls for a this compound bioassay?
-
Negative Control: A vehicle control (e.g., DMSO at the same concentration used to dissolve this compound) is essential to account for any effects of the solvent on the cells.
-
Positive Control (Cytotoxicity): A well-characterized cytotoxic agent like Doxorubicin or Paclitaxel can be used to confirm that the assay is performing as expected.
-
Positive Control (Anti-inflammatory): For assays measuring the inhibition of inflammatory responses, Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response, and a known inhibitor like Dexamethasone can serve as a positive control.
Q4: How should I prepare this compound for my bioassay?
This compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. This stock is then serially diluted in cell culture medium to achieve the desired final concentrations for the experiment. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced toxicity.
Experimental Protocols
Below are generalized protocols for common assays used to evaluate compounds like this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle, positive control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
NF-κB Activation Assay (Reporter Assay)
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.
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Transfection: Transfect cells with a reporter plasmid containing the NF-κB response element linked to a reporter gene (e.g., luciferase).
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Compound Treatment: Treat the transfected cells with this compound for a specified pre-incubation period.
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Inflammatory Stimulus: Induce an inflammatory response by adding an agonist like LPS or TNF-α.
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Cell Lysis: After the desired incubation time, lyse the cells to release the cellular components, including the reporter protein.
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Luminescence Measurement: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the luminescence using a luminometer.
Hypothetical Quantitative Data
The following tables present hypothetical data for this compound to illustrate how results might be presented.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| A549 (Lung) | 15.2 |
| HeLa (Cervical) | 10.8 |
| MCF-7 (Breast) | 25.5 |
| PC-3 (Prostate) | 18.9 |
Table 2: Hypothetical Inhibition of LPS-Induced Nitric Oxide Production by this compound in RAW 264.7 Macrophages
| This compound Concentration (µM) | Inhibition of Nitric Oxide Production (%) |
| 1 | 12.5 |
| 5 | 35.2 |
| 10 | 68.7 |
| 25 | 92.1 |
Visualizations
Potential Signaling Pathway for Cytotoxicity
Caption: Potential apoptotic pathway induced by this compound.
General Experimental Workflow for Bioassays
Caption: A generalized workflow for in vitro bioassays.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common bioassay issues.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography [mdpi.com]
- 3. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Cytotoxic Activity of African Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing dosage and treatment times for Nigakilactone C in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nigakilactone C in in vitro experiments. The information is designed to assist scientists and drug development professionals in optimizing dosage and treatment times for their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro assays?
A1: Based on available research, a starting point for concentration can be inferred from IC50 values in various cancer cell lines. For Nagilactone C, a closely related compound, marked antiproliferative effects have been observed in the 3–6 µM range for human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma cells.[1] Similar potency (IC50 of 3–5 µM) was reported for breast cancer (MDA-MB-231), gastric cancer (AGS), and cervical cancer (HeLa) cell lines.[1] Therefore, a pilot experiment could include concentrations ranging from 1 µM to 10 µM.
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time is cell-line and concentration-dependent. A common starting point for cytotoxicity or proliferation assays is a 24 to 72-hour incubation period. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific cell line and experimental question.
Q3: My cells are not responding to this compound treatment. What could be the issue?
A3: Several factors could contribute to a lack of response. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions.
Q4: What are the known signaling pathways affected by this compound?
A4: While specific data for this compound is limited, studies on the related compound Nagilactone C indicate that its anticancer activity involves the inhibition of cell proliferation, perturbation of the cell cycle, and induction of apoptosis.[1] A key molecular effector is the blockade of the AP-1 pathway upon activation of the JNK/c-Jun axis.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on cell viability/proliferation. | 1. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. 2. Insufficient Treatment Time: The incubation period may be too short to induce a measurable response. 3. Compound Instability: The compound may have degraded due to improper storage or handling. 4. Cell Line Resistance: The chosen cell line may be inherently resistant to the compound's mechanism of action. | 1. Perform a dose-response study: Test a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your cell line. 2. Conduct a time-course experiment: Evaluate the effects at multiple time points (e.g., 24, 48, 72, and 96 hours). 3. Ensure proper storage: Store the compound as recommended by the supplier (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. 4. Research your cell line: Investigate if the target pathway of this compound is active and relevant in your cell line. Consider using a positive control compound known to elicit a response. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Inaccurate Pipetting: Errors in dispensing the compound or reagents. 3. Edge Effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure a single-cell suspension: Thoroughly resuspend cells before seeding. 2. Calibrate pipettes regularly: Use appropriate pipette volumes and techniques. 3. Minimize edge effects: Fill the outer wells with sterile PBS or media without cells. Ensure proper humidification in the incubator. |
| Unexpected cell morphology changes. | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Contamination: Bacterial or fungal contamination of the cell culture. | 1. Include a vehicle control: Treat cells with the same concentration of the solvent used for the highest concentration of this compound. Keep the final solvent concentration below 0.5% (v/v). 2. Practice aseptic technique: Regularly check cultures for signs of contamination. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Nagilactone C, which can serve as a reference for designing experiments with the structurally similar this compound.
| Cell Line | Cell Type | IC50 (µM) |
| HT-1080 | Human Fibrosarcoma | 3 - 6 |
| Colon 26-L5 | Murine Carcinoma | 3 - 6 |
| MDA-MB-231 | Human Breast Cancer | 3 - 5 |
| AGS | Human Gastric Cancer | 3 - 5 |
| HeLa | Human Cervical Cancer | 3 - 5 |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Seeding:
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Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
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Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain the desired final concentrations.
-
Add the compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: A flowchart of the general experimental workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.
Caption: A diagram illustrating the proposed signaling pathway of Nagilactone C, a compound related to this compound.
References
Technical Support Center: Overcoming Resistance to Nigakilactone C in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to Nigakilactone C resistance in cancer cells.
FAQs: Understanding and Investigating this compound Resistance
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A1: While specific resistance mechanisms to this compound have not been extensively documented, based on its known mechanisms of action (inhibition of protein synthesis and modulation of STAT3 and AP-1 signaling pathways), potential resistance mechanisms include:
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Target Alteration: Mutations in the ribosomal proteins that form the binding site for this compound could prevent the drug from inhibiting protein synthesis.
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Signaling Pathway Reactivation: Constitutive activation of the STAT3 signaling pathway through upstream mutations or feedback loops can override the inhibitory effects of this compound.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
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Metabolic Reprogramming: Cancer cells may alter their metabolic pathways, such as increasing glycolysis, to survive the stress induced by this compound treatment.
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Alterations in the AP-1 Pathway: Changes in the components of the AP-1 signaling pathway could potentially lead to reduced drug efficacy.
Q2: How can I confirm if my cell line has developed resistance to this compound?
A2: The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental (non-resistant) cell line. A significant increase in the IC50 value indicates the development of resistance.[1][2][3]
Q3: What are the first troubleshooting steps I should take when I suspect this compound resistance?
A3:
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Confirm Drug Potency: Ensure the this compound stock solution is fresh and has been stored correctly to rule out degradation.
-
Verify Cell Line Identity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to ensure it has not been cross-contaminated.
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Perform a Dose-Response Curve: Generate a new dose-response curve to accurately determine the current IC50 value.
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Culture a Parental Control: Always maintain a stock of the original, sensitive parental cell line to use as a direct comparison in all experiments.
Troubleshooting Guides: Investigating Potential Resistance Mechanisms
Guide 1: Investigating Target Alteration (Ribosomal Binding)
Issue: Suspected mutation in the ribosomal binding site of this compound.
Experimental Workflow:
References
Minimizing off-target effects of Nigakilactone C in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Nigakilactone C in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the presumed primary mechanism of action of this compound?
Based on studies of structurally related compounds, such as Nagilactone C, the presumed primary mechanism of action of this compound is the inhibition of protein synthesis. It is hypothesized that this compound, like its analogs, binds to the eukaryotic ribosome and interferes with the elongation step of translation.[1][2]
Q2: I am observing unexpected cellular phenotypes in my experiment with this compound. Could these be due to off-target effects?
Yes, unexpected cellular phenotypes are often indicative of off-target effects. While the primary target is presumed to be the ribosome, this compound may interact with other cellular components, particularly at higher concentrations. Known off-target effects of other small molecule inhibitors can include interactions with protein kinases or modulation of signaling pathways. For compounds from Picrasma quassioides, effects on pathways such as NF-κB and p38 MAPK have been reported.
Q3: How can I confirm that this compound is inhibiting protein synthesis in my experimental system?
You can perform a protein synthesis assay. A common method is the SUnSET (Surface Sensing of Translation) assay, which uses puromycin to label newly synthesized proteins. A reduction in puromycin incorporation in the presence of this compound would confirm its protein synthesis inhibitory activity.
Q4: What is a good starting concentration for my experiments to minimize off-target effects?
It is recommended to perform a dose-response curve to determine the IC50 value for the inhibition of protein synthesis in your specific cell line. To minimize off-target effects, it is advisable to use this compound at the lowest concentration that still elicits the desired on-target effect (typically 1-3 times the IC50 for protein synthesis inhibition).
Q5: How can I identify potential off-target proteins of this compound?
Several proteomic approaches can be used to identify off-target proteins.[3][4] These include:
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Chemical Proteomics: This involves using a tagged version of this compound to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
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Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding. Off-target proteins will show a shift in their melting temperature in the presence of this compound.
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Kinase Profiling: Since kinases are common off-targets for small molecules, screening this compound against a panel of kinases can identify any inhibitory activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity at low concentrations | Off-target effects leading to cytotoxicity. | 1. Verify the IC50 for protein synthesis inhibition in your cell line. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration (CC50). 3. If the CC50 is close to the protein synthesis IC50, consider using a different cell line or a purified system if possible. |
| Inconsistent results between experiments | 1. Variability in compound concentration. 2. Cell passage number and confluency. 3. Off-target effects manifesting differently under varying conditions. | 1. Prepare fresh stock solutions of this compound and verify the concentration. 2. Standardize cell culture conditions, including passage number and seeding density. 3. Include positive and negative controls in every experiment. |
| Observed phenotype does not align with protein synthesis inhibition | The observed phenotype is mediated by an off-target effect. | 1. Investigate other potential mechanisms. For example, assess the activation state of signaling pathways like NF-κB or p38 MAPK using western blotting or reporter assays. 2. Use a structurally unrelated protein synthesis inhibitor as a control to see if it phenocopies the effects of this compound. |
| Difficulty validating a potential off-target | The interaction is weak or indirect. | 1. Use an orthogonal method to confirm the interaction (e.g., if identified by proteomics, validate with a cellular thermal shift assay or a direct binding assay). 2. Knockdown the potential off-target using siRNA or CRISPR and assess if this rescues the off-target phenotype caused by this compound. |
Data Presentation
Table 1: Hypothetical Bioactivity Profile of this compound
This table provides a template for researchers to summarize their findings on the on-target and potential off-target activities of this compound.
| Assay | Target | Cell Line | IC50 / Kd | Selectivity vs. Primary Target |
| Protein Synthesis Assay (SUnSET) | Ribosome | A549 | 50 nM | - |
| Kinase Assay | Kinase X | - | 1 µM | 20-fold |
| Kinase Assay | Kinase Y | - | > 10 µM | > 200-fold |
| NF-κB Reporter Assay | NF-κB Pathway | HEK293 | 5 µM | 100-fold |
| p38 MAPK Phosphorylation Assay | p38 MAPK | HeLa | 2 µM | 40-fold |
Table 2: Example IC50 Values of Nigakilactone Analogs in Cancer Cell Lines
The following table presents reported IC50 values for related nagilactones to provide a reference for expected potency.[5]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Nagilactone C | A549 | Lung Cancer | ~1 |
| Nagilactone C | HeLa | Cervical Cancer | ~0.5 |
| Nagilactone E | MCF-7 | Breast Cancer | ~2.5 |
| Nagilactone E | HCT116 | Colon Cancer | ~1.8 |
Experimental Protocols
Protocol 1: SUnSET Assay for Protein Synthesis Inhibition
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Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
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Treatment: Treat cells with a range of this compound concentrations for the desired duration. Include a vehicle control (e.g., DMSO) and a positive control for protein synthesis inhibition (e.g., cycloheximide).
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Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 10 µg/mL and incubate for 10 minutes.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Western Blotting: Determine the total protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Detection: Probe the membrane with an anti-puromycin antibody, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
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Analysis: Quantify the band intensities for puromycin and the loading control. Normalize the puromycin signal to the loading control and compare the treated samples to the vehicle control to determine the extent of protein synthesis inhibition.
Protocol 2: Kinase Profiling
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Service Provider: Engage a commercial service provider that offers kinase profiling services (e.g., Eurofins, Reaction Biology).
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Compound Submission: Provide a sample of this compound at a specified concentration.
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Assay Panel: Select a kinase panel that covers a broad range of the human kinome.
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Data Analysis: The service provider will perform radiometric or fluorescence-based assays to determine the percentage of inhibition of each kinase by this compound. The results are typically provided as a heatmap or a list of inhibited kinases. Follow-up with dose-response curves for any significant hits to determine the IC50 values.
Visualizations
Caption: Presumed mechanism of this compound in the protein synthesis pathway.
Caption: Workflow for identifying off-target effects of this compound.
Caption: Potential interplay of this compound with cellular signaling pathways.
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Dealing with peak tailing of Nigakilactone C in HPLC analysis
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak tailing in the HPLC analysis of Nigakilactone C.
Troubleshooting Guides
This section addresses specific issues that can lead to asymmetric peak shapes for this compound.
Q1: My this compound peak is tailing. What are the most common causes?
A1: Peak tailing in the HPLC analysis of this compound, a complex triterpenoid, is often due to unwanted secondary interactions between the analyte and the stationary phase.[1] The primary causes include:
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Secondary Silanol Interactions: this compound possesses multiple oxygen-containing functional groups that can interact with active silanol groups on the surface of silica-based columns.[2][3]
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Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte, causing peak distortion.[4][5]
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Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[6][7]
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Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[6][7]
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Extra-Column Effects: Issues such as excessive tubing length or dead volume in fittings can contribute to peak asymmetry.[7][8]
Q2: How can I diagnose and resolve peak tailing caused by secondary silanol interactions?
A2: Secondary interactions with silanol groups are a frequent cause of peak tailing, especially for polar analytes like this compound.[2]
Diagnosis:
-
The peak tailing is more pronounced for this compound than for non-polar compounds in the same run.
-
Peak shape improves when using a mobile phase with a low pH (around 2.5-3.0) or when adding a competitive base like triethylamine (TEA).[1][9]
Solutions:
-
Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.0) protonates the silanol groups, reducing their ability to interact with the analyte.[1][2]
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Use a Highly End-capped Column: Select a modern, high-purity silica column that has been thoroughly end-capped to minimize the number of accessible silanol groups.[2]
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Add a Mobile Phase Modifier: Incorporating a small amount of a competitive base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[9]
Experimental Protocol: Mobile Phase Modification to Reduce Silanol Interactions
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Prepare the Aqueous Mobile Phase: To a solution of 0.1% formic acid in water, add triethylamine (TEA) to a final concentration of 10-20 mM.
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pH Adjustment: If necessary, adjust the pH of the aqueous phase to the desired level using formic acid.
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Mobile Phase Preparation: Mix the aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired proportions.
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Equilibrate the Column: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting the sample.
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Analyze the Sample: Inject the this compound standard and compare the peak shape to the analysis without TEA.
Q3: Could the mobile phase pH be the cause of my peak tailing, and how do I optimize it?
A3: Yes, the mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[4][10] Even though this compound is not strongly acidic or basic, subtle interactions can be influenced by pH.
Diagnosis:
-
Peak shape or retention time changes significantly with small variations in the mobile phase pH.[4]
-
The peak shape is distorted when the mobile phase pH is close to the pKa of the analyte.[5]
Solutions:
-
Adjust pH Away from pKa: To ensure a single ionic form of the analyte, adjust the mobile phase pH to be at least 2 units away from its pKa.[10]
-
Use a Buffer: Employ a buffer system to maintain a constant and reproducible pH throughout the analysis.[6] Increasing the buffer concentration can also help to mask residual silanol interactions.[1][6]
| Mobile Phase Additive | Typical Concentration | Effect on Peak Shape | Considerations |
| Formic Acid | 0.1% | Reduces silanol interactions by lowering pH. | MS-compatible. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Strong ion-pairing agent that can significantly improve peak shape. | Can suppress MS signal. |
| Triethylamine (TEA) | 10-20 mM | Acts as a silanol blocker. | Not MS-compatible. |
| Ammonium Formate | 10-20 mM | Provides buffering capacity. | MS-compatible. |
Q4: What are the signs of column overload, and how can I prevent it?
A4: Column overload occurs when the amount of sample injected exceeds the capacity of the stationary phase.[6]
Diagnosis:
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Both peak fronting and tailing can be observed.[9]
-
Peak width increases, and retention time may shift as the injection concentration increases.
-
Diluting the sample and re-injecting leads to a significant improvement in peak shape.[8]
Solutions:
-
Reduce Injection Volume or Concentration: The most straightforward solution is to inject a smaller amount of the sample.[8]
-
Use a Higher Capacity Column: A column with a larger internal diameter or a stationary phase with a higher carbon load can accommodate a larger sample mass.[6]
Experimental Protocol: Diagnosing Column Overload
-
Prepare a Dilution Series: Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.
-
Inject the Dilutions: Analyze each dilution under the same HPLC conditions.
-
Evaluate Peak Shape: Compare the peak asymmetry factor for each concentration. A significant improvement in peak shape at lower concentrations confirms column overload.
Q5: How do I know if my column is degraded or contaminated, and what is the proper cleaning procedure?
A5: Column performance can degrade over time due to the accumulation of strongly retained sample components or harsh mobile phase conditions.[11]
Diagnosis:
-
Gradual increase in peak tailing and broadening over several runs.[12]
-
Increase in backpressure.[12]
-
Loss of resolution between closely eluting peaks.
Solutions:
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap contaminants.[11]
-
Implement a Column Washing Procedure: Regularly washing the column with strong solvents can remove accumulated impurities.[12]
Experimental Protocol: General Reversed-Phase Column Washing
-
Disconnect the Column: Disconnect the column from the detector to prevent contamination.
-
Reverse the Column: Reverse the flow direction of the column.
-
Wash with Buffered Mobile Phase (if used): Flush the column with 10-15 column volumes of the mobile phase without the buffer salts.
-
Organic Solvent Wash: Wash the column with 10-15 column volumes of 100% acetonitrile or methanol.[12]
-
Intermediate Strength Solvent (Optional): For highly retained contaminants, a wash with isopropanol or tetrahydrofuran (THF) may be effective.[12]
-
Re-equilibrate: Re-equilibrate the column with the initial mobile phase conditions before use.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is recommended for this compound analysis?
A1: A high-purity, end-capped C18 column is a good starting point for the analysis of this compound. These columns provide good retention for moderately polar compounds and have a reduced number of active silanol sites, which helps to minimize peak tailing.[2] For particularly challenging separations, a column with a polar-embedded stationary phase may offer alternative selectivity and improved peak shape.[13]
Q2: What are some recommended starting mobile phase conditions for this compound?
A2: A common starting point for the analysis of compounds like this compound is a gradient elution with an acidified water/acetonitrile or water/methanol mobile phase. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B and increase it over time to elute the analyte.
Q3: How does temperature affect the peak shape of this compound?
A3: Increasing the column temperature generally leads to sharper peaks and reduced tailing. This is because higher temperatures decrease the viscosity of the mobile phase, which improves mass transfer, and can also reduce the strength of secondary interactions. However, be aware of the thermal stability of this compound and the operating limits of your HPLC column.
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Secondary interaction causing peak tailing.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. moravek.com [moravek.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Column Cleaning Guide | How To [scioninstruments.com]
- 13. chromtech.com [chromtech.com]
Strategies for reducing the toxicity of Nigakilactone C in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nigakilactone C in animal models. The focus is on strategies to mitigate the inherent toxicity of this potent quassinoid.
Disclaimer: this compound is a research compound with limited publicly available toxicity data. The strategies and protocols outlined below are based on general toxicological principles and approaches for other cytotoxic natural products, particularly quassinoids. Researchers should exercise caution and conduct thorough dose-finding studies.
Frequently Asked Questions (FAQs)
Q1: What are the known toxic effects of this compound in animal models?
A1: Specific in-vivo toxicity data for this compound is not extensively documented in publicly available literature. However, quassinoids as a class are known to exhibit cytotoxic effects. Preclinical toxicology studies in mice with other quassinoids have shown that target organs for toxicity often include the stomach and intestinal tissues.[1] Researchers should closely monitor for signs of gastrointestinal distress (diarrhea, weight loss), as well as changes in liver and kidney function.
Q2: What are the primary strategies to reduce the toxicity of this compound in our animal experiments?
A2: The two main approaches are formulation strategies and supportive care .
-
Formulation Strategies: These aim to alter the pharmacokinetic profile of this compound to reduce its exposure to healthy tissues. The most promising approach is the encapsulation of the compound into drug delivery systems like liposomes or nanoparticles.[2][3][4] This can improve the therapeutic index by enhancing drug delivery to target sites while reducing systemic toxicity.[5]
-
Supportive Care: This involves monitoring and managing the clinical signs of toxicity in animal models. This can include fluid and electrolyte replacement, nutritional support, and administration of anti-diarrheal or anti-emetic agents.[6]
Q3: How can liposomal encapsulation reduce the toxicity of this compound?
A3: Liposomes are microscopic vesicles made of a lipid bilayer that can encapsulate drugs.[2] For a cytotoxic compound like this compound, liposomal formulation can:
-
Alter Biodistribution: Liposomes can prevent the drug from freely circulating and accumulating in sensitive organs, thereby reducing off-target toxicity.[3]
-
Controlled Release: The drug is released from the liposome over time, which can prevent the high peak plasma concentrations that are often associated with acute toxicity.
-
Improved Solubility: For poorly water-soluble compounds, liposomal formulation can enhance solubility and bioavailability.[7]
Q4: Are there any structural modifications to this compound that could reduce its toxicity?
A4: The toxicity of quassinoids is related to their chemical structure. For instance, in other quassinoids, features like an alpha,beta-unsaturated ketone in ring A have been associated with increased toxicity.[8] While specific structure-activity relationships for this compound toxicity are not well-defined, future research involving synthetic modifications could potentially lead to analogues with a better safety profile.
Troubleshooting Guides
Problem 1: High incidence of mortality in our animal cohort at what we believed to be a therapeutic dose.
| Possible Cause | Troubleshooting Step |
| High Peak Plasma Concentration (Cmax): The free compound may be rapidly absorbed, leading to acute toxicity. | 1. Encapsulate this compound: Formulate the compound in liposomes or nanoparticles to control its release and reduce Cmax. 2. Adjust the Dosing Regimen: Instead of a single large dose, administer smaller, more frequent doses. |
| Incorrect Vehicle Selection: The vehicle used to dissolve or suspend this compound may have its own toxicity or may enhance the toxicity of the compound. | 1. Conduct Vehicle Toxicity Studies: Run a control group with the vehicle alone to assess its effects. 2. Explore Alternative Vehicles: Test a panel of biocompatible vehicles (e.g., saline, PBS, solutions with low concentrations of solubilizing agents like Tween-80 or PEG400). |
| Unexpected Sensitivity of the Animal Strain: The animal strain being used may be particularly sensitive to quassinoid toxicity. | 1. Review Literature: Check for any reported sensitivities of your chosen animal strain to cytotoxic agents. 2. Pilot Study with a Different Strain: If feasible, conduct a small pilot study in a different, commonly used strain (e.g., switch from BALB/c to C57BL/6 mice). |
Problem 2: Animals are showing severe gastrointestinal (GI) toxicity (diarrhea, weight loss).
| Possible Cause | Troubleshooting Step |
| Direct Irritation of the GI Tract: Oral administration of this compound may be causing direct damage to the gastrointestinal mucosa. | 1. Change the Route of Administration: If the therapeutic target allows, consider intraperitoneal or intravenous administration to bypass direct GI contact. 2. Use Enteric-Coated Formulations: For oral administration, encapsulation in an enteric-coated system can prevent release in the stomach and upper intestine. |
| Systemic Toxicity Affecting Rapidly Dividing Cells: The GI tract has a high cell turnover rate, making it susceptible to cytotoxic agents. | 1. Implement Supportive Care: Provide fluid and electrolyte therapy (e.g., subcutaneous saline) to prevent dehydration. Offer highly palatable and easily digestible food. 2. Administer Anti-diarrheal Agents: Under veterinary guidance, consider the use of anti-diarrheal medications. |
Quantitative Data Summary
Due to the lack of specific public data on this compound, the following tables provide an illustrative example of how to present toxicity data. Researchers should generate their own data through carefully designed experiments.
Table 1: Hypothetical Acute Toxicity of this compound in Mice
| Formulation | Route of Administration | LD50 (mg/kg) (95% Confidence Interval) | Observed Toxicities |
| Free this compound in 10% DMSO | Oral | Data Not Available | Hypothetical: GI distress, lethargy, weight loss |
| Free this compound in 10% DMSO | Intraperitoneal | Data Not Available | Hypothetical: Peritonitis, lethargy, weight loss |
| Liposomal this compound | Intravenous | Data Not Available | Hypothetical: Reduced incidence of GI distress compared to free drug |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. This needs to be determined experimentally for this compound.
Table 2: Example of How to Compare Toxicity of Free vs. Encapsulated Drug
| Parameter | Free Drug | Liposomal Formulation |
| Maximum Tolerated Dose (MTD) | To be determined | Expected to be higher |
| Body Weight Change at MTD | To be determined | Expected to be less severe |
| Liver Enzyme Levels (ALT, AST) at MTD | To be determined | Expected to be lower |
| Kidney Function Markers (BUN, Creatinine) at MTD | To be determined | Expected to be lower |
Experimental Protocols
Protocol 1: Acute Toxicity Study of this compound in Mice (OECD 420 Guideline Adaptation)
-
Animals: Use healthy, young adult mice of a single strain (e.g., BALB/c), aged 8-12 weeks. Acclimatize animals for at least 5 days.
-
Housing: House animals in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to food and water.
-
Dose Groups: Based on a preliminary dose-ranging study, select at least 3-4 dose levels of this compound. Include a vehicle control group.
-
Administration: Administer a single dose of the test substance via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Observation:
-
Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.
-
Continue daily observations for 14 days.
-
Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, behavior) and mortality.
-
-
Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Determine the LD50 if possible, and describe the toxicological effects at each dose level.
Protocol 2: Preparation of Liposomal this compound (Thin-Film Hydration Method)
-
Lipid Mixture Preparation: Dissolve lipids (e.g., phosphatidylcholine and cholesterol) and this compound in an organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Thin Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.
-
Purification: Remove the unencapsulated (free) this compound by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Assess the encapsulation efficiency by separating the encapsulated from the unencapsulated drug and quantifying the drug amount (e.g., by HPLC).
-
Visualizations
Caption: Workflow for developing and testing a liposomal formulation of this compound.
Caption: Logical pathway for mitigating this compound toxicity in animal models.
References
- 1. The Anthelmintic Quassinoids Ailanthone and Bruceine a Induce Infertility in the Model Organism Caenorhabditis elegans by an Apoptosis-like Mechanism Induced in Gonadal and Spermathecal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal formulations of cytotoxic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Liposomes in Cancer Therapy: How Did We Start and Where Are We Now - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultimate Guide to Choosing the Right Lipids for Drug Delivery and Formulation | AxisPharm [axispharm.com]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. The in vitro stability and in vivo pharmacokinetics of curcumin prepared as an aqueous nanoparticulate formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The toxicity of some quassinoids from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining protocols for the large-scale purification of Nigakilactone C
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the large-scale purification of Nigakilactone C. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial extraction method for obtaining a crude extract rich in this compound from Picrasma quassioides?
A1: For large-scale extraction, maceration or percolation with 95% ethanol is a commonly employed and effective method. This approach efficiently extracts a broad range of secondary metabolites, including this compound, from the plant material. Soxhlet extraction can also be used, but careful temperature control is necessary to prevent the degradation of thermolabile compounds.
Q2: What is a typical sequence of chromatographic steps for the purification of this compound?
A2: A common chromatographic sequence involves an initial fractionation of the crude extract using silica gel column chromatography. This is followed by further separation on an octadecylsilyl (ODS) column. For fine purification and isolation of this compound, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is typically the final step. Gel filtration chromatography using Sephadex LH-20 can also be incorporated to remove smaller molecules and pigments.
Q3: What are the key challenges in scaling up the purification of this compound?
A3: Scaling up presents several challenges, including maintaining resolution and separation efficiency in larger chromatography columns, the potential for increased solvent consumption and cost, and ensuring the stability of this compound over longer processing times. It is crucial to optimize parameters such as flow rates, gradient profiles, and sample loading on a smaller scale before transitioning to a larger scale.
Q4: How can I monitor the presence and purity of this compound throughout the purification process?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in fractions during initial column chromatography. For more accurate assessment of purity and for guiding the fractionation in later stages, analytical High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification.
Q5: What is the known mechanism of action of this compound?
A5: this compound is known to exhibit anticancer activity primarily through the inhibition of protein synthesis. It achieves this by binding to the 60S ribosomal subunit, which interferes with the elongation step of translation. Additionally, some studies suggest that this compound can modulate the Activator Protein-1 (AP-1) signaling pathway, which is involved in cellular processes like proliferation and apoptosis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | - Inefficient extraction solvent. - Insufficient extraction time. - Improperly ground plant material. | - Ensure the use of an appropriate solvent like 95% ethanol. - Increase the duration of maceration or the number of percolation cycles. - Grind the plant material to a fine powder to maximize surface area for extraction. |
| Poor Separation in Silica Gel Column | - Inappropriate solvent system. - Overloading of the column. - Column channeling. | - Optimize the mobile phase polarity using TLC. A gradient elution from non-polar to polar (e.g., hexane to ethyl acetate) is often effective. - Reduce the amount of crude extract loaded onto the column. - Ensure proper packing of the silica gel to avoid channels. |
| Co-elution of Impurities in HPLC | - Suboptimal mobile phase gradient. - Inappropriate column chemistry. - High sample concentration leading to peak broadening. | - Adjust the gradient slope or the composition of the mobile phase (e.g., acetonitrile-water or methanol-water). - Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). - Dilute the sample before injection or reduce the injection volume. |
| Degradation of this compound | - Exposure to high temperatures. - Prolonged exposure to acidic or basic conditions. - Presence of degradative enzymes in the initial extract. | - Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure. - Maintain a neutral pH during the purification process unless specifically required for separation. - Work at low temperatures (e.g., 4°C) during initial extraction and fractionation steps. |
| Irreproducible HPLC Retention Times | - Fluctuation in column temperature. - Changes in mobile phase composition. - Column degradation. | - Use a column oven to maintain a consistent temperature. - Prepare fresh mobile phase for each run and ensure accurate mixing. - Use a guard column and regularly flush the column to remove contaminants. |
Quantitative Data Summary
The following table provides an illustrative summary of the expected yield and purity at different stages of a large-scale purification process for this compound from 10 kg of dried Picrasma quassioides plant material. Please note that these values are estimates based on typical natural product isolation and may vary depending on the specific batch of plant material and the precise experimental conditions.
| Purification Stage | Starting Material (g) | Product Weight (g) | Yield (%) | Purity (%) |
| Crude Ethanol Extract | 10,000 | 500 | 5.0 | ~1-5 |
| Silica Gel Chromatography Fraction | 500 | 50 | 10.0 | ~20-30 |
| ODS Chromatography Fraction | 50 | 5 | 10.0 | ~60-70 |
| Preparative RP-HPLC | 5 | 0.5 | 10.0 | >98 |
Experimental Protocols
Large-Scale Extraction and Partitioning
-
Extraction:
-
Grind 10 kg of dried and powdered Picrasma quassioides stems.
-
Macerate the powder in 50 L of 95% ethanol at room temperature for 72 hours with occasional stirring.
-
Filter the extract through a cheesecloth and then a filter paper.
-
Repeat the maceration process two more times with fresh solvent.
-
Combine all the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in 5 L of distilled water.
-
Perform liquid-liquid partitioning successively with n-hexane (3 x 5 L), chloroform (3 x 5 L), and ethyl acetate (3 x 5 L).
-
Collect each solvent phase and concentrate them separately under reduced pressure. The ethyl acetate fraction is typically enriched with this compound.
-
Silica Gel Column Chromatography
-
Column Preparation:
-
Dry pack a large glass column (e.g., 10 cm diameter x 100 cm length) with 2 kg of silica gel (60-120 mesh) in n-hexane.
-
Equilibrate the column by passing n-hexane through it until the packing is stable.
-
-
Sample Loading and Elution:
-
Dissolve the dried ethyl acetate fraction (e.g., 50 g) in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
After drying, carefully load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v), followed by ethyl acetate and methanol (e.g., 90:10, 80:20 v/v).
-
Collect fractions of 1 L each and monitor by TLC.
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC with a mobile phase of chloroform:methanol (95:5 v/v) and visualize under UV light (254 nm) and by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing this compound based on the TLC profiles.
-
Preparative Reversed-Phase HPLC
-
System Preparation:
-
Use a preparative HPLC system equipped with a C18 column (e.g., 50 mm diameter x 250 mm length, 10 µm particle size).
-
Equilibrate the column with the initial mobile phase conditions.
-
-
Method Development and Purification:
-
Develop a suitable gradient method on an analytical HPLC first. A typical mobile phase consists of acetonitrile (A) and water (B).
-
A representative gradient could be: 0-10 min, 30% A; 10-40 min, 30-60% A; 40-50 min, 60-100% A.
-
Dissolve the semi-purified fraction from the previous step in the initial mobile phase.
-
Inject the sample onto the preparative column and collect fractions based on the UV chromatogram (detection at ~220 nm).
-
-
Purity Analysis and Final Product:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the large-scale purification of this compound.
Caption: Proposed signaling pathway for the action of this compound.
How to handle and store Nigakilactone C to prevent degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Nigakilactone C to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A: For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. It is crucial to minimize exposure to air and humidity.
Q2: How should I store solutions of this compound?
A: Solutions of this compound should be freshly prepared for immediate use. If short-term storage is necessary, store the solution at -20°C in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles. The choice of solvent is critical; aprotic solvents like anhydrous DMSO or ethanol are generally preferred.
Q3: What solvents are suitable for dissolving this compound?
A: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and ethyl acetate. The solubility in aqueous solutions is expected to be low. For biological assays, prepare a concentrated stock solution in an appropriate organic solvent and then dilute it with the aqueous medium.
Q4: Is this compound sensitive to light?
A: Yes, like many complex organic molecules, this compound may be sensitive to light. It is recommended to store the compound in an amber vial or a container protected from light to prevent potential photodegradation.
Q5: What are the potential signs of this compound degradation?
A: Degradation may be indicated by a change in the physical appearance of the compound (e.g., color change), the appearance of additional peaks in analytical chromatograms (e.g., HPLC, LC-MS), or a decrease in its biological activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your stock. 2. Prepare fresh solutions before each experiment. 3. Perform a purity check of your compound using HPLC or LC-MS. |
| Inconsistent experimental results. | Partial degradation of the compound. Repeated freeze-thaw cycles of stock solutions. | 1. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. 2. Ensure the compound is fully dissolved and the solution is homogeneous before use. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Chemical degradation of this compound. | 1. Investigate potential degradation pathways (hydrolysis, oxidation). 2. Review handling procedures to minimize exposure to air, moisture, and incompatible pH conditions. 3. Consider performing a forced degradation study to identify potential degradation products. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. Low temperature of the solvent. | 1. Refer to the recommended solvents (DMSO, ethanol, etc.). 2. Gentle warming and vortexing can aid dissolution. 3. Prepare a stock solution in a suitable organic solvent before diluting with aqueous buffers. |
Data Presentation
Table 1: Summary of Inferred Stability of this compound Functional Groups
| Functional Group | Potential Degradation Pathway | Conditions to Avoid |
| Lactone Ring | Hydrolysis | Strong acidic (pH < 4) and basic (pH > 8) conditions. |
| α,β-Unsaturated Ketone | Oxidation, Nucleophilic Addition | Exposure to strong oxidizing agents, reactive nucleophiles, and prolonged exposure to air. |
| Acetate Ester | Hydrolysis | Acidic and basic conditions. |
| Methoxy Groups | Generally stable | Extreme acidic conditions may lead to demethylation. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To evaluate the stability of this compound in a specific solvent under defined storage conditions.
Methodology:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., DMSO).
-
Aliquot the solution into multiple vials.
-
Store the vials under different conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), retrieve a vial from each storage condition.
-
Analyze the samples by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantify the remaining percentage of this compound and monitor for the appearance of any degradation products.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Methodology:
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at room temperature. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C) in a controlled oven.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or natural sunlight).
-
Analyze all stressed samples using a stability-indicating analytical method (e.g., LC-MS) to separate and identify the parent compound and its degradation products.
Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Experimental Workflow for Stability Testing.
Caption: Troubleshooting Logic for Experimental Issues.
Validation & Comparative
A Comparative Analysis of the Anticancer Potency of Nigakilactone C and Bruceantin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer properties of two natural compounds, Nigakilactone C and Bruceantin. The information presented is based on available experimental data to assist researchers in evaluating their potential as therapeutic agents.
Quantitative Comparison of Anticancer Potency
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Bruceantin in various cancer cell lines. It is important to note that despite extensive searches, specific IC50 values for purified this compound against cancer cell lines were not found in the reviewed literature. The available data primarily pertains to extracts of Nigella sativa, from which this compound is derived, and therefore cannot be directly compared to the potency of the pure compound Bruceantin. This represents a significant data gap in the current scientific literature.
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Bruceantin | RPMI 8226 | Multiple Myeloma | 13 nM | [1] |
| U266 | Multiple Myeloma | 49 nM | [1] | |
| H929 | Multiple Myeloma | 115 nM | [1] | |
| BV-173 | Leukemia | < 15 ng/mL | [1] | |
| Daudi | Burkitt's Lymphoma | < 15 ng/mL | [1] | |
| This compound | - | - | Data Not Available | - |
Mechanisms of Anticancer Action
Both this compound and Bruceantin exhibit their anticancer effects through the induction of apoptosis and modulation of key cellular signaling pathways.
This compound , and related compounds from Nigella sativa, are understood to exert their anticancer effects through multiple pathways. These include the modulation of p53, NF-κB, PPARγ, STAT3, MAPK, and PI3K/AKT signaling pathways. A primary mechanism of action is the inhibition of the AP-1 (Activator Protein-1) pathway.
Bruceantin induces apoptosis through the activation of caspase and mitochondrial pathways, leading to the release of cytochrome c.[1] It has been shown to downregulate the expression of the oncoprotein c-MYC.[1] Furthermore, its mechanism may involve the modulation of the Notch signaling pathway, as well as the p38α MAPK, JNK, and PI3K/Akt signaling cascades.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the known signaling pathways affected by this compound and Bruceantin.
References
Nigakilactone C vs. Other Quassinoids: A Comparative Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of Nigakilactone C against other prominent quassinoids, supported by experimental data from peer-reviewed studies. Quassinoids, a class of bitter compounds derived from the Simaroubaceae family of plants, have garnered significant interest in cancer research for their potent cytotoxic and anti-tumor activities. This report aims to delineate the varying potencies and mechanisms of action among these compounds, with a particular focus on the less-studied this compound.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other selected quassinoids against a panel of human cancer cell lines.
| Quassinoid | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound | A549 (Lung Carcinoma) | > 50 | [1] |
| HeLa (Cervical Cancer) | > 50 | [1] | |
| Brusatol | A549 (Lung Carcinoma) | < 0.06 | [2] |
| NB4 (Leukemia) | 0.03 | [2] | |
| BV173 (Leukemia) | 0.01 | [2] | |
| SUPB13 (Leukemia) | 0.04 | [2] | |
| MCF-7 (Breast Cancer) | 0.08 | [2] | |
| U251 (Glioblastoma, IDH1-mutated) | ~0.02 | [2] | |
| KOPN-8 (Acute Lymphoblastic Leukemia) | 0.0014 | [3] | |
| CEM (Acute Lymphoblastic Leukemia) | 0.0074 | [3] | |
| MOLT-4 (Acute Lymphoblastic Leukemia) | 0.0078 | [3] | |
| Simalikalactone D | A2780CP20 (Ovarian Cancer) | 0.055 | [4] |
| MDA-MB-231 (Breast Cancer) | 0.065 | [4] | |
| MDA-MB-435 (Breast Cancer) | 0.058 | [4] | |
| SKBR3 (Breast Cancer) | 0.060 | [5] | |
| MDA-MB-468 (Breast Cancer) | 0.116 | [5] | |
| Eurycomanone | HeLa (Cervical Cancer) | 4.58 | [6] |
| HT29 (Colorectal Cancer) | 1.22 | [6] | |
| A2780 (Ovarian Cancer) | 1.37 | [6] | |
| T47D (Breast Cancer) | 0.377 µg/mL (~0.86 µM) | [7] | |
| MCF-7 (Breast Cancer) | 4.7 µg/mL (~10.7 µM) | [7] | |
| Picrasin B | A549 (Lung Carcinoma) | No cytotoxic activity | [1] |
| HeLa (Cervical Cancer) | No cytotoxic activity | [1] |
Note: The data presented are compiled from various studies and experimental conditions may differ. Direct comparison of absolute values should be made with caution.
Experimental Protocols
The cytotoxicity data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays. These are two of the most common and well-established colorimetric assays for determining cell viability and cytotoxicity.
MTT Assay Protocol
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quassinoids (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple precipitate is visible.[8][9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and thus to the cell number.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.057% w/v in 1% acetic acid)[[“]]
-
Acetic acid (1% v/v)
-
Tris base solution (10 mM, pH 10.5)[[“]]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in 96-well plates as described for the MTT assay.
-
Cell Fixation: After the treatment period, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[[“]][12]
-
Washing: Wash the plates four to five times with tap water or 1% acetic acid to remove TCA and excess medium.[[“]][12]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[[“]][12]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[[“]][12]
-
Dye Solubilization: Air-dry the plates completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[[“]]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.[[“]]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualization of Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the molecular mechanisms of quassinoid action, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for determining the IC50 values of quassinoids.
The cytotoxic effects of many quassinoids are attributed to their ability to induce apoptosis, or programmed cell death. The signaling cascades involved can be complex and vary between compounds. Brusatol, a highly cytotoxic quassinoid, has been shown to modulate multiple key signaling pathways.
Caption: Brusatol's impact on Nrf2 and apoptosis-related signaling pathways.
Discussion
The compiled data reveals a striking difference in the cytotoxic profiles of the evaluated quassinoids. While compounds like Brusatol and Simalikalactone D exhibit potent cytotoxicity in the nanomolar range against a broad spectrum of cancer cell lines, This compound and Picrasin B demonstrate significantly lower or no activity at concentrations up to 50 µM in the tested cell lines.[1][2][3][4][5][6] Eurycomanone displays moderate cytotoxicity, with IC50 values generally in the low micromolar range.[6][7]
The high potency of brusatol is linked to its multifaceted mechanism of action, which includes the inhibition of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, and the modulation of several pro-apoptotic and anti-apoptotic signaling cascades, such as the JNK/p38 MAPK, NF-κB, and STAT3 pathways.[6][13][14] Inhibition of Nrf2 by brusatol sensitizes cancer cells to oxidative stress and enhances the efficacy of other chemotherapeutic agents.[15]
In contrast, the apparent lack of significant cytotoxicity for this compound in the tested cancer cell lines suggests a different pharmacological profile. It is possible that this compound's biological activities may not be primarily driven by direct cytotoxicity but could involve other mechanisms such as anti-inflammatory or neuroprotective effects, as has been suggested for some other quassinoids.[1] Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by this compound to fully understand its therapeutic potential.
Conclusion
This comparative guide highlights the diverse cytotoxic landscape within the quassinoid family. While brusatol and simalikalactone D stand out as highly potent cytotoxic agents with potential for further development as anticancer drugs, this compound appears to be significantly less cytotoxic. This disparity underscores the importance of detailed structure-activity relationship studies to identify the chemical moieties responsible for the potent anticancer effects observed in some quassinoids. Future investigations should focus on expanding the cytotoxicity profiling of this compound against a wider array of cancer cell lines and exploring its non-cytotoxic biological activities to uncover its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. mdpi.com [mdpi.com]
- 4. Eurycomanone induce apoptosis in HepG2 cells via up-regulation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brusatol modulates diverse cancer hallmarks and signaling pathways as a potential cancer therapeutic – ScienceOpen [scienceopen.com]
- 7. 5.2. Cell Culture, SRB Cytotoxicity Assay, Preparation of Cell Monolayers [bio-protocol.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. pnas.org [pnas.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is Eurycoma Longifolia mechanism of action? - Consensus [consensus.app]
- 12. researchhub.com [researchhub.com]
- 13. Brusatol inhibits growth and induces apoptosis in pancreatic cancer cells via JNK/p38 MAPK/NF-κb/Stat3/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
Unveiling the Action of Nigakilactone C: A Comparative Look at Quassinoid Bioactivity
While specific experimental data on the mechanism of action of Nigakilactone C remains limited in publicly available research, its structural classification as a quassinoid provides a strong basis for predicting its biological activities. Quassinoids, a class of bitter compounds isolated from plants of the Simaroubaceae family, are well-documented for their potent anti-inflammatory and anti-cancer properties. This guide will therefore validate the probable mechanism of this compound by drawing comparisons with two well-researched quassinoids, Ailanthone and Bruceine D. The experimental data presented for these analogs serves as a robust proxy to hypothesize the in vitro and in vivo effects of this compound.
This comparative analysis is designed for researchers, scientists, and drug development professionals to understand the potential therapeutic applications of this compound and to provide a framework for future experimental validation.
In Vitro Anti-Proliferative Activity of Quassinoids
Quassinoids have consistently demonstrated cytotoxic effects against a variety of cancer cell lines. The primary mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest. The following table summarizes the in vitro anti-proliferative activity of Ailanthone and Bruceine D against several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Time Point (h) | Reference |
| Ailanthone | MCF-7 | Breast Cancer | ~2.0 µg/ml | 48 | [1] |
| HepG2 | Liver Cancer | 0.628 ± 0.047 | 72 | [2] | |
| Huh7 | Liver Cancer | 0.350 ± 0.016 | 72 | [2][3] | |
| Bruceine D | Huh7 | Liver Cancer | 1.89 | 48 | [4] |
| HepG2 | Liver Cancer | 8.34 | 48 | [4] | |
| A549 | Non-Small Cell Lung Cancer | 1.01 ± 0.11 µg/ml | 72 | [5] | |
| MDA-MB-231 | Breast Cancer | Not specified, but showed inhibition | Not specified | [6] |
In Vivo Anti-Tumor Efficacy of Quassinoids
The anti-cancer potential of quassinoids has been further substantiated in preclinical animal models. In vivo studies typically involve the use of xenograft models, where human cancer cells are implanted into immunodeficient mice.
| Compound | Animal Model | Cancer Type | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Ailanthone | Nude mice with Huh7 xenografts | Liver Cancer | Not specified | Not specified | Significant inhibition | [2] |
| SCID-Bg mice | Non-Small Cell Lung Cancer | Not specified | Not specified | Significant inhibition with low toxicity | [7] | |
| Bruceine D | Huh7 xenograft model | Liver Cancer | 1.5 mg/kg/day | 2 weeks | Significant inhibition | [4] |
Key Signaling Pathways Targeted by Quassinoids
The anti-cancer and anti-inflammatory effects of quassinoids are attributed to their ability to modulate critical intracellular signaling pathways that regulate cell survival, proliferation, and inflammation. The primary pathways implicated are the PI3K/AKT, MAPK, and NF-κB pathways.[8][9]
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation. Ailanthone has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.[10]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis. Bruceine D has been shown to induce apoptosis in cancer cells through the activation of JNK, a member of the MAPK family.[11]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Quassinoids are known to exert anti-inflammatory effects by inhibiting the activation of NF-κB.[8][9]
Experimental Protocols
To facilitate further research and validation of this compound's mechanism of action, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Ailanthone, this compound) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.
-
Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, NF-κB p65) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software.
NF-κB Nuclear Translocation Assay
This assay determines the activation of NF-κB by observing its translocation from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[13]
-
Immunostaining: Block the cells and incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: Assess the localization of the p65 subunit. Nuclear localization indicates NF-κB activation.
Conclusion
Based on the extensive research on related quassinoids like Ailanthone and Bruceine D, it is highly probable that this compound exerts its anti-cancer and anti-inflammatory effects through the modulation of the PI3K/AKT, MAPK, and NF-κB signaling pathways. The provided experimental data and protocols offer a solid foundation for the direct investigation and validation of this compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent. Further studies are warranted to delineate the specific molecular targets and to fully elucidate the therapeutic potential of this promising natural product.
References
- 1. Antitumor activity of the Ailanthus altissima bark phytochemical ailanthone against breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bruceine D inhibits HIF-1α-mediated glucose metabolism in hepatocellular carcinoma by blocking ICAT/β-catenin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ailanthone: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Elucidation of the mechanism of action of ailanthone in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]
- 11. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Nigella Sativa and its Constituent Thymoquinone
A Note on the Topic: Initial searches for "Nigakilactone C" did not yield specific scientific literature regarding its anti-inflammatory properties. The following guide will instead focus on the well-documented anti-inflammatory effects of Nigella Sativa, commonly known as black seed, and its primary bioactive compound, thymoquinone. This information is highly relevant for researchers in the field of natural product-based anti-inflammatory drug discovery.
This guide provides a comparative overview of the anti-inflammatory effects of Nigella Sativa oil and thymoquinone across various experimental models. The data presented is intended for researchers, scientists, and drug development professionals.
In Vitro Anti-inflammatory Activity
The anti-inflammatory properties of Nigella Sativa oil and thymoquinone have been extensively studied in vitro, primarily using lipopolysaccharide (LPS)-stimulated macrophage models, which mimic bacterial-induced inflammation.
Data Summary
| Model System | Test Substance | Concentration | Effect | Key Inflammatory Markers Inhibited |
| LPS-stimulated RAW 264.7 Macrophages | Thymoquinone | 5 - 20 µM | Dose-dependent inhibition of pro-inflammatory mediators. | Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, IL-6, IL-1β |
| LPS-stimulated BV2 Microglial Cells | Thymoquinone | Not Specified | Inhibition of inflammatory mediator production. | TNF-α, IL-1β, NO, PGE2 |
| TNF-α-stimulated Rheumatoid Arthritis Synovial Fibroblasts | Thymoquinone | 1 - 5 µM | Inhibition of pro-inflammatory cytokine production and adhesion molecule expression.[1][2] | IL-6, IL-8, ICAM-1, VCAM-1, Cadherin-11[1][2] |
Experimental Protocols
LPS-Induced Inflammation in RAW 264.7 Macrophages:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are pre-treated with various concentrations of Nigella Sativa oil or thymoquinone for a specified period (e.g., 1 hour).
-
Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS; typically 1 µg/mL) to the cell culture medium.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene and Protein Expression: The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by RT-PCR and Western blotting, respectively.
-
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the acute anti-inflammatory effects of natural products.
Data Summary
| Model System | Test Substance | Dosage | Effect | Percentage Inhibition of Edema |
| Carrageenan-Induced Paw Edema in Rats | Nigella Sativa Oil | 2 and 4 mL/kg (oral) | Significant reduction in paw edema, comparable to diclofenac.[3] | Up to 23.41% inhibition at 6 hours with 4 mL/kg.[4] |
| Carrageenan-Induced Paw Edema in Rats | Nigella Sativa Balm (10%) | Topical Application | High edema inhibition.[5] | 60.64%[5] |
| LPS-Induced Endotoxemia in Mice | Various natural compounds | 50 mg/kg (oral) | Significant control over LPS-stimulated pro-inflammatory cytokine levels in plasma.[6] | >50% pan-cytokine inhibition.[6] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Grouping: Animals are divided into control, standard (e.g., diclofenac or aspirin), and test groups.
-
Treatment: The test substance (Nigella Sativa oil or its extracts) is administered orally or topically at specified doses one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of the rats.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Signaling Pathways
Nigella Sativa and thymoquinone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Thymoquinone has been shown to inhibit this pathway.
MAPK Signaling Pathway
The MAPK pathway, including p38, JNK, and ERK, is another critical signaling cascade in inflammation. Activation of these kinases leads to the expression of inflammatory mediators. Thymoquinone has been shown to suppress the phosphorylation of p38 and JNK in response to inflammatory stimuli.[1][2]
Experimental Workflow: From In Vitro to In Vivo Assessment
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a natural product like Nigella Sativa.
References
- 1. Ellagic acid inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COMPARISON OF ANTI-INFLAMMATORY ACTIVITY OF NIGELLA SATIVA AND DICLOFENAC SODIUM IN ALBINO RATS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bioactive Components From Gracilaria rubra With Growth Inhibition on HCT116 Colon Cancer Cells and Anti-inflammatory Capacity in RAW 264.7 Macrophages [frontiersin.org]
- 5. The Anti-Inflammatory Activity of Nigella sativa Balm Sticks [mdpi.com]
- 6. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of Nigakilactone C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence for the synergistic effects of Nigakilactone C with other compounds is not yet available in published literature, the broader class of quassinoids to which it belongs has shown significant promise in combination therapies, particularly in oncology. This guide provides a framework for investigating such synergies, using brusatol, a structurally similar quassinoid, as a case study in combination with the conventional chemotherapeutic agent cisplatin. The methodologies and data presentation formats outlined herein can serve as a template for future research into this compound.
Quassinoids, isolated from plants of the Simaroubaceae family, are recognized for their potent anti-proliferative and anti-inflammatory effects.[1][2][3] The therapeutic potential of these compounds may be enhanced through synergistic combinations with other drugs, a strategy that can increase efficacy and reduce toxicity.[4][5]
Hypothetical Synergistic Effects of a Quassinoid (Brusatol) with Cisplatin
This section presents a hypothetical scenario based on existing research on quassinoids, illustrating how the synergistic effects of a compound like this compound could be evaluated. Brusatol, another quassinoid, has been observed to synergistically enhance the anti-pancreatic cancer effects of chemotherapy agents.[6]
Data Presentation: In Vitro Cytotoxicity
The synergistic cytotoxicity of a quassinoid and cisplatin could be evaluated using a cell viability assay (e.g., MTT assay) on a relevant cancer cell line (e.g., a human pancreatic cancer cell line). The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment Group | Concentration (µM) | Cell Viability (%) | Combination Index (CI) |
| Quassinoid Alone | 0.1 | 85 | - |
| 0.5 | 60 | - | |
| 1.0 | 40 | - | |
| Cisplatin Alone | 1.0 | 80 | - |
| 5.0 | 55 | - | |
| 10.0 | 35 | - | |
| Quassinoid + Cisplatin | 0.1 + 1.0 | 50 | 0.8 |
| 0.5 + 5.0 | 25 | 0.6 | |
| 1.0 + 10.0 | 10 | 0.4 |
Data Presentation: Apoptosis Induction
The pro-apoptotic effects of the combination treatment can be quantified using flow cytometry analysis of Annexin V-FITC and Propidium Iodide (PI) stained cells.
| Treatment Group | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | - | 2.1 | 1.5 | 3.6 |
| Quassinoid Alone | 0.5 | 8.5 | 4.2 | 12.7 |
| Cisplatin Alone | 5.0 | 10.2 | 5.1 | 15.3 |
| Quassinoid + Cisplatin | 0.5 + 5.0 | 25.6 | 12.3 | 37.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the quassinoid, cisplatin, and their combinations for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Apoptosis Assay (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described for the viability assay.
-
Cell Harvesting: After 48 hours, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained and single-stained cells should be used as controls for compensation.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Mandatory Visualizations
Signaling Pathway Diagram
Quassinoids are known to impact several key signaling pathways involved in cancer cell proliferation and survival.[1][7] A potential mechanism for the synergistic effect of a quassinoid with cisplatin could involve the dual inhibition of parallel survival pathways.
Caption: Potential synergistic mechanism of a quassinoid and cisplatin.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for investigating the synergistic effects of two compounds.
Caption: Experimental workflow for synergy investigation.
References
- 1. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective [mdpi.com]
- 6. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]
- 7. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Targets of Nigakilactone C: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Nigakilactone C, a natural compound, has recently emerged as a promising therapeutic agent with potent anti-inflammatory properties. Preliminary studies suggest that its mechanism of action involves the inhibition of key signaling pathways, specifically targeting Signal Transducer and Activator of Transcription 1 (STAT1), STAT3, and Nuclear Factor-kappa B (NF-κB).[1] This guide provides a comparative overview of genetic approaches to definitively confirm these molecular targets, offering experimental frameworks and data presentation strategies to support rigorous target validation.
Comparison of Genetic Approaches for Target Validation
The selection of a genetic approach for target validation is critical and depends on the specific research question, available resources, and the biological context. Below is a comparison of common techniques that can be employed to validate the molecular targets of this compound.
| Genetic Approach | Principle | Advantages | Disadvantages | Typical Readouts |
| CRISPR/Cas9 Knockout | Permanent disruption of the target gene (e.g., STAT1, STAT3, RELA) leading to a loss of protein expression. | Complete loss-of-function, high specificity, and creation of stable cell lines for long-term studies. | Potential for off-target effects, cellular compensation mechanisms, and can be lethal if the target is essential for cell survival. | Western blot for protein absence, functional assays (e.g., cell viability, cytokine production), change in this compound IC50. |
| siRNA/shRNA Knockdown | Transient (siRNA) or stable (shRNA) degradation of target mRNA, leading to reduced protein expression. | Rapid and relatively easy to implement, suitable for high-throughput screening, and allows for the study of essential genes. | Incomplete knockdown, potential for off-target effects, and transient nature of siRNA requires repeated transfections. | qRT-PCR for mRNA levels, Western blot for protein reduction, functional assays, reversal of this compound phenotype. |
| Site-Directed Mutagenesis | Introduction of specific mutations in the target protein (e.g., in the phosphorylation site of STAT3) to render it inactive or insensitive to upstream signals. | Allows for the study of specific protein domains and functions, can distinguish between different activities of a multi-domain protein. | Technically challenging, may not fully recapitulate a loss-of-function phenotype, and requires re-expression in a null background for clean results. | Western blot for mutant protein expression, functional assays comparing wild-type and mutant protein response to this compound. |
| Rescue Experiments | Re-expression of the wild-type target protein in a knockout or knockdown cell line to see if the original phenotype is restored. | Provides strong evidence for on-target effects by demonstrating that the observed phenotype is specifically due to the loss of the target protein. | Requires generation of knockout/knockdown cells first, and overexpression can sometimes lead to artifacts. | Restoration of sensitivity to this compound, recovery of downstream signaling. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are example protocols for key genetic validation experiments.
Protocol 1: siRNA-Mediated Knockdown of STAT3 and NF-κB p65
This protocol describes the transient knockdown of STAT3 and the p65 subunit of NF-κB in a relevant cell line (e.g., RAW 264.7 macrophages) to assess the impact on this compound activity.
Materials:
-
RAW 264.7 cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting mouse Stat3
-
siRNA targeting mouse Rela (p65)
-
Non-targeting control siRNA
-
Complete cell culture medium
-
LPS (Lipopolysaccharide)
-
This compound
-
Reagents for qRT-PCR and Western blotting
-
Reporter plasmid for NF-κB activity (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 20 pmol of siRNA (STAT3, p65, or control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 200 µL of siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for target gene knockdown.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 6 hours (for cytokine analysis) or 24 hours (for viability assays).
-
-
Analysis:
-
qRT-PCR: Harvest RNA to confirm the knockdown of Stat3 and Rela mRNA.
-
Western Blot: Prepare cell lysates to confirm the reduction in STAT3 and p65 protein levels. Analyze the phosphorylation status of these proteins upon LPS stimulation with and without this compound.
-
Functional Assays: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant by ELISA.
-
Reporter Assay: For NF-κB, co-transfect with the reporter plasmid and measure luciferase activity after treatment.
-
Protocol 2: Generation of STAT1 Knockout Cell Line using CRISPR/Cas9
This protocol outlines the generation of a stable STAT1 knockout cell line to investigate the role of STAT1 in the effects of this compound.
Materials:
-
HEK293T or other suitable cell line
-
Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting STAT1
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lipofectamine 3000
-
Puromycin or other selection antibiotic
-
Reagents for single-cell cloning and expansion
-
Reagents for Western blotting and functional assays
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the STAT1 gene into a lentiviral expression vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 vector and packaging plasmids using Lipofectamine 3000. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the target cell line with the lentivirus.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to generate clonal populations.
-
Screening and Validation:
-
Expand the clones and screen for STAT1 knockout by Western blot.
-
Sequence the genomic DNA of positive clones to confirm the presence of frameshift mutations in the STAT1 gene.
-
-
Functional Characterization: Use the validated STAT1 knockout and wild-type control cell lines to perform functional assays with this compound, such as cell viability assays or analysis of downstream gene expression.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Caption: Proposed inhibition of the STAT1/3 signaling pathway by this compound.
Caption: Putative mechanism of NF-κB pathway inhibition by this compound.
Caption: Experimental workflow for genetic validation of a molecular target.
Data Presentation
Clear and concise data presentation is paramount. The following table illustrates how quantitative data from validation experiments could be summarized.
Table 1: Hypothetical Quantitative Data from Target Validation Studies
| Cell Line | Genetic Modification | Treatment | p-STAT3 Levels (% of Stimulated Control) | IL-6 Secretion (pg/mL) | Cell Viability IC50 of this compound (µM) |
| RAW 264.7 | Wild-Type | This compound (10 µM) + LPS | 25% | 150 | 5.2 |
| RAW 264.7 | Control siRNA | This compound (10 µM) + LPS | 28% | 165 | 5.5 |
| RAW 264.7 | STAT3 siRNA | This compound (10 µM) + LPS | Not Applicable | 80 | > 50 |
| HEK293T | Wild-Type | This compound (10 µM) + IL-6 | 30% | Not Applicable | 8.1 |
| HEK293T | STAT1 Knockout | This compound (10 µM) + IL-6 | 35% | Not Applicable | 7.9 |
| HEK293T | STAT3 Knockout | This compound (10 µM) + IL-6 | Not Applicable | Not Applicable | > 50 |
This guide provides a comprehensive framework for the genetic validation of this compound's molecular targets. By employing these systematic approaches, researchers can build a robust body of evidence to support its development as a novel therapeutic agent.
References
Reproducibility of published findings on Nigakilactone C's bioactivity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents from natural sources has identified a vast array of compounds with promising biological activities. Among these, Nigakilactone C, a quassinoid isolated from plants of the Picrasma genus, has garnered attention for its potential anti-inflammatory and anticancer properties. However, a critical aspect of preclinical research is the reproducibility of published findings. This guide provides a comparative analysis of the reported bioactivity of this compound and its analogs, highlighting the available quantitative data and experimental methodologies to offer a clearer perspective on the consistency of its therapeutic potential.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of this compound and related quassinoids have been evaluated against various cancer cell lines. However, the available data on this compound specifically is limited, and reports on other quassinoids from the same plant, Picrasma quassioides, present a mixed picture of efficacy, raising questions about the reproducibility and robustness of their anticancer claims.
One study reported that several quassinoids isolated from P. quassioides, including some nigakilactones, exhibited no significant cytotoxic activity, with IC50 values greater than 50 μM.[1] This contrasts with findings for other quassinoids. For instance, Bruceantin, another quassinoid, demonstrated an effective IC50 of 2.5 and 5.0 mg/kg against early and advanced tumors, respectively, in in-vitro tests on RPMI-8226 cancer cells.[2] Similarly, dehydrocrenatidine was found to be effective against A2780 and SKOV3 cancer cells with IC50 values of 2.02 ± 0.95 μM and 11.89 ± 2.38 μM, respectively.[2]
This variability in reported efficacy among structurally similar compounds from the same plant underscores the importance of rigorous, independent validation of the bioactivity of individual compounds like this compound.
| Compound | Cell Line | IC50 Value | Reference |
| Various Quassinoids (including some Nigakilactones) | Not specified | > 50 μM | [1] |
| Bruceantin | RPMI-8226 | 2.5 mg/kg (early), 5.0 mg/kg (advanced) | [2] |
| Dehydrocrenatidine | A2780 | 2.02 ± 0.95 μM | [2] |
| Dehydrocrenatidine | SKOV3 | 11.89 ± 2.38 μM | [2] |
Comparative Analysis of Anti-inflammatory Activity
Similar to its anticancer potential, the anti-inflammatory activity of this compound requires more extensive and reproducible data. A study on quassinoids from P. quassioides reported that none of the tested compounds, which included various nigakilactones, showed significant inhibition of nitric oxide (NO) production, a key inflammatory mediator, with IC50 values greater than 30 μM.[1]
For comparison, other natural compounds have demonstrated more potent anti-inflammatory effects in similar assays. For example, in a study on bioactive components from Gracilaria rubra, the extractable bioactive components (EBCs) showed a significant reduction in ROS production in activated macrophages with an IC50 value of 58.33 μg/ml.[3] While a direct comparison is challenging due to different experimental setups, this highlights the benchmark against which the anti-inflammatory potential of this compound should be evaluated.
| Compound/Extract | Assay | IC50 Value | Reference |
| Various Quassinoids (including some Nigakilactones) | NO Production Inhibition | > 30 μM | [1] |
| Extractable Bioactive Components (Gracilaria rubra) | ROS Production Inhibition | 58.33 μg/ml | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reproducibility of scientific findings. Below are generalized methodologies for assessing cytotoxicity and anti-inflammatory activity, based on common practices in the field. Specific details from the cited studies for this compound are limited.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control. A positive control (e.g., a known cytotoxic drug) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
General Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Compound and LPS Treatment: Cells are pre-treated with different concentrations of the test compound for a short period before being stimulated with LPS.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is read at a specific wavelength.
-
Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the bioactivity of a compound can aid in understanding its mechanism of action and designing further experiments.
Conclusion
The currently available and accessible scientific literature presents a challenge in definitively concluding on the reproducibility of this compound's bioactivity. While the broader class of quassinoids has shown significant anticancer and anti-inflammatory potential, the specific data for this compound is sparse and, in some cases, indicates a lack of potent activity. The conflicting results among different quassinoids highlight the critical need for further, rigorous studies on isolated this compound. To establish a reliable profile of its bioactivity, future research should focus on:
-
Standardized Assays: Employing standardized and well-characterized experimental protocols across different laboratories.
-
Multiple Cell Lines: Testing the activity of this compound on a wider and more diverse panel of cancer cell lines and in various models of inflammation.
-
Head-to-Head Comparisons: Directly comparing the bioactivity of this compound with other quassinoids and established drugs within the same experimental setup.
-
Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand the basis of its activity, or lack thereof.
Without such comprehensive and independently verified data, the therapeutic potential of this compound remains largely unsubstantiated, and its place in the landscape of natural product-derived drug candidates is yet to be firmly established.
References
- 1. Quassinoids from the stems of Picrasma quassioides and their cytotoxic and NO production-inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bioactive Components From Gracilaria rubra With Growth Inhibition on HCT116 Colon Cancer Cells and Anti-inflammatory Capacity in RAW 264.7 Macrophages [frontiersin.org]
Assessing the Selectivity of Nigakilactone C for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Nigakilactone C, a natural compound with demonstrated anticancer properties. The focus is on its selectivity for cancer cells over normal, healthy cells—a critical attribute for any potential chemotherapeutic agent. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to offer a thorough comparative overview.
Executive Summary
This compound, a terpenoid isolated from Podocarpus species, has shown potent cytotoxic effects against a range of cancer cell lines.[1] Its mechanism of action is primarily linked to the inhibition of protein synthesis and the induction of apoptosis. A key aspect of its anticancer activity involves the blockade of the Activator Protein-1 (AP-1) signaling pathway, a crucial regulator of cell proliferation and survival, through the inhibition of the JNK/c-Jun axis.[2]
A critical challenge in cancer therapy is the non-selective nature of many chemotherapeutic drugs, which leads to significant side effects due to toxicity in healthy tissues. Therefore, assessing the selectivity of novel compounds like this compound is paramount. The selectivity of a compound is often expressed as a Selectivity Index (SI) , calculated as the ratio of its cytotoxic concentration in normal cells to that in cancer cells (IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity for cancer cells.
Crucially, a comprehensive literature review did not yield any published IC50 values for this compound in normal, non-cancerous human cell lines. This data is essential for a definitive calculation of its Selectivity Index. The absence of this information represents a significant gap in the current understanding of this compound's therapeutic potential and highlights a critical area for future research.
Comparative Cytotoxicity of this compound in Cancer Cell Lines
While data on normal cells is unavailable, the cytotoxic activity of this compound has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-1080 | Fibrosarcoma | 3 - 6 | [1] |
| Colon 26-L5 | Colon Carcinoma | 3 - 6 | [1] |
| MDA-MB-231 | Breast Cancer | 3 - 5 | [1] |
| AGS | Gastric Cancer | 3 - 5 | [1] |
| HeLa | Cervical Cancer | 3 - 5 | [1] |
Note: The IC50 values for this compound consistently fall within the low micromolar range across various cancer types, indicating its potent anticancer activity. For comparison, other related compounds, Nagilactone F and Nagilactone G, have been reported to be more cytotoxic than this compound, with IC50 values around or below 1 µM in the same cancer cell lines.[1]
Comparison with Doxorubicin: A Note on Selectivity
Doxorubicin is a widely used chemotherapeutic agent known for its broad-spectrum anticancer activity. However, its clinical use is often limited by severe side effects, including cardiotoxicity, which stem from its lack of selectivity for cancer cells. While a direct comparison of the Selectivity Index of this compound and doxorubicin is not possible due to the lack of data for this compound in normal cells, it is a critical benchmark for evaluating the potential of new anticancer compounds. Future studies determining the IC50 of this compound in normal cell lines such as human peripheral blood mononuclear cells (PBMCs) or normal human fibroblasts would be invaluable for such a comparison.
Mechanism of Action: Inhibition of the AP-1 Signaling Pathway
A significant body of evidence points to the inhibition of the AP-1 signaling pathway as a primary mechanism of the anticancer activity of nagilactones.[2] The AP-1 transcription factor, a dimer of proteins from the Jun and Fos families, plays a critical role in regulating genes involved in cell proliferation, differentiation, and apoptosis. In many cancers, the AP-1 pathway is constitutively active, promoting tumor growth and survival.
Nigakilactones have been shown to block the activation of the AP-1 pathway by interfering with the c-Jun N-terminal kinase (JNK) pathway. JNKs are stress-activated protein kinases that, upon activation, phosphorylate and activate c-Jun, a key component of the AP-1 complex. By inhibiting the JNK/c-Jun axis, this compound can effectively shut down this pro-survival signaling in cancer cells.
Caption: Inhibition of the AP-1 signaling pathway by this compound.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence profiles.
Conclusion and Future Directions
This compound demonstrates potent cytotoxic activity against a variety of cancer cell lines, with its mechanism of action linked to the inhibition of the pro-survival AP-1 signaling pathway. This makes it a compound of significant interest for further anticancer drug development.
However, the lack of cytotoxicity data in normal human cell lines is a major impediment to fully assessing its therapeutic potential. Future research should prioritize the following:
-
Determination of IC50 values of this compound in a panel of normal human cell lines , such as peripheral blood mononuclear cells (PBMCs), normal human fibroblasts, and human bronchial epithelial cells.
-
Calculation of the Selectivity Index (SI) for this compound and a direct comparison with established chemotherapeutic agents like doxorubicin.
-
In vivo studies to evaluate the efficacy and toxicity of this compound in animal models of cancer.
Addressing these research gaps will provide a clearer picture of the selectivity and potential clinical utility of this compound as a novel anticancer agent.
References
Comparative Analysis of Gene Expression Profiles: Nigakilactone C and Other Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated gene expression profile induced by Nigakilactone C, a quassinoid with noted anti-inflammatory and anti-cancer properties. Due to the current absence of publicly available, specific gene expression data for this compound, this analysis is based on the known molecular activities of structurally related quassinoids and extracts from its source, Picrasma quassioides. For a robust comparison, the well-documented gene expression profile of the steroidal anti-inflammatory drug, dexamethasone, is used as a reference.
Introduction to this compound
This compound is a member of the quassinoid family, a group of bitter, tetracyclic triterpenes known for a wide range of biological activities, including anti-inflammatory, anti-malarial, and anti-cancer effects. Evidence suggests that quassinoids, and extracts from Picrasma quassioides, exert their anti-inflammatory effects primarily through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2][3] These pathways are central to the cellular inflammatory response, controlling the expression of a multitude of pro-inflammatory genes.
Hypothetical Gene Expression Profile of this compound
Based on the activities of related quassinoids like Isobrucein B and Brucein D, and extracts of Picrasma quassioides, it is hypothesized that this compound will downregulate the expression of numerous pro-inflammatory genes.[4] The primary mechanism is likely the inhibition of the NF-κB and MAPK signaling cascades, which would prevent the transcription of their target genes.
In contrast, dexamethasone, a glucocorticoid, exerts its anti-inflammatory effects primarily through the activation of the glucocorticoid receptor (GR). This can lead to both the transrepression of pro-inflammatory transcription factors (like NF-κB) and the transactivation of anti-inflammatory genes.[5][6][7]
The following table summarizes the hypothesized differential gene expression induced by this compound compared to the known effects of dexamethasone on key inflammatory genes.
Table 1: Comparative Gene Expression Modulation
| Gene | Function | Hypothesized Effect of this compound | Known Effect of Dexamethasone |
| Pro-Inflammatory Cytokines | |||
| TNF-α | Master regulator of inflammation | Downregulation | Downregulation[8] |
| IL-1β | Potent pro-inflammatory cytokine | Downregulation | Downregulation[7] |
| IL-6 | Pro-inflammatory and immune-regulating cytokine | Downregulation | Downregulation[8] |
| Chemokines | |||
| CCL2 (MCP-1) | Recruits monocytes, memory T cells, and dendritic cells | Downregulation | Downregulation[8] |
| CXCL8 (IL-8) | Major chemoattractant for neutrophils | Downregulation | Downregulation |
| Inflammatory Enzymes | |||
| COX-2 (PTGS2) | Key enzyme in prostaglandin synthesis | Downregulation[1] | Downregulation[8] |
| iNOS (NOS2) | Produces nitric oxide, a pro-inflammatory mediator | Downregulation[4] | Downregulation |
| Matrix Metalloproteinases (MMPs) | |||
| MMP1 | Degrades interstitial collagens | Downregulation | Downregulation[8] |
| MMP9 | Degrades type IV collagen, involved in tissue remodeling | Downregulation | Downregulation |
| Anti-Inflammatory Genes | |||
| DUSP1 (MKP-1) | Dephosphorylates and inactivates MAPKs | Upregulation (indirectly) | Upregulation |
| NFKBIA (IκBα) | Inhibits NF-κB by sequestering it in the cytoplasm | Upregulation (as part of a negative feedback loop) | Upregulation |
Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. The diagrams below illustrate the key steps in these pathways and the proposed point of intervention for this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Putative modulation of the MAPK/ERK signaling pathway by this compound.
Experimental Protocols
While specific protocols for this compound are not available, a general workflow for a comparative gene expression analysis is provided below. This is based on standard methodologies used in similar studies.
1. Cell Culture and Treatment:
-
Cell Line: A relevant cell line, such as RAW 264.7 murine macrophages or human THP-1 monocytes, would be cultured under standard conditions (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator).
-
Stimulation: Cells would be stimulated with an inflammatory agent, such as lipopolysaccharide (LPS; 100 ng/mL), to induce a robust inflammatory response.
-
Treatment: Cells would be pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) or the comparator drug (e.g., dexamethasone, 1 µM) for a specified time (e.g., 1 hour) before LPS stimulation. A vehicle control (e.g., DMSO) would also be included.
2. RNA Extraction and Quality Control:
-
Total RNA would be extracted from the cells at a specific time point post-stimulation (e.g., 6 or 24 hours) using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA quantity and quality would be assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 8).
3. Gene Expression Profiling (RNA-Sequencing):
-
Library Preparation: RNA-seq libraries would be prepared from the extracted RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: The prepared libraries would be sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate a sufficient number of reads per sample (e.g., >20 million).
4. Data Analysis:
-
Quality Control: Raw sequencing reads would be assessed for quality using tools like FastQC.
-
Alignment: Reads would be aligned to the appropriate reference genome (e.g., mouse mm10 or human hg38) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels would be quantified using tools such as featureCounts or Salmon.
-
Differential Expression Analysis: Differentially expressed genes between treatment groups and controls would be identified using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 would be considered significant.
-
Pathway and Functional Enrichment Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) would be performed on the lists of differentially expressed genes using tools like DAVID or Metascape to identify enriched biological processes and signaling pathways.
Caption: General experimental workflow for comparative gene expression analysis.
Conclusion
While direct experimental data on the gene expression profile of this compound is not yet available, the existing evidence on related quassinoids strongly suggests a potent anti-inflammatory activity mediated through the inhibition of the NF-κB and MAPK signaling pathways. This would likely result in the downregulation of a wide array of pro-inflammatory genes, including cytokines, chemokines, and inflammatory enzymes. A comparative analysis with a well-characterized anti-inflammatory agent like dexamethasone highlights both potential similarities in the downregulation of key inflammatory mediators and differences in the underlying mechanisms of action. Further research employing high-throughput transcriptomic techniques is necessary to fully elucidate the precise gene expression signature of this compound and to validate its potential as a novel anti-inflammatory therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Anti-apoptotic, anti-inflammatory, and anti-melanogenic effects of the ethanol extract of Picrasma quassioides (D. Don) Benn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. Integrative analysis of macrophage ribo-Seq and RNA-Seq data define glucocorticoid receptor regulated inflammatory response genes into distinct regulatory classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Widespread regulation of gene expression by glucocorticoids in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Nigakilactone C: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Nigakilactone C with alternative treatments, supported by available experimental data. This document summarizes key findings, details experimental methodologies, and visualizes relevant biological pathways to aid in the evaluation of this natural compound for further preclinical development.
This compound, a member of the nagilactone family of terpenoids, has demonstrated notable anti-cancer properties. While in vitro studies have elucidated its mechanisms of action, including the inhibition of protein synthesis and modulation of key signaling pathways, robust in vivo data is crucial for validating its therapeutic potential. This guide synthesizes the available in vivo data for this compound and compares it with a closely related analogue, Nagilactone E, as well as standard-of-care chemotherapeutics in relevant preclinical models.
Comparative In Vivo Efficacy
The available in vivo data for this compound is primarily from a study in a murine leukemia model. For a more contemporary and solid tumor context, data from a study on the closely related Nagilactone E in a lung cancer xenograft model is included for comparison.
Table 1: In Vivo Efficacy of this compound and Comparators in a Murine Leukemia (P-388) Model
| Compound | Dosage and Administration | Animal Model | Efficacy | Source |
| This compound | 10, 20, 40 mg/kg, intraperitoneal (i.p.), daily | Mice with P-388 leukemia | Dose-dependent antitumor activity | [1] |
| Doxorubicin | 4 mg/kg, i.p., every 3 days | Mice with P-388/DOX leukemia | Increased survival | [2] |
Table 2: In Vivo Efficacy of Nagilactone E and Comparators in a Human Lung Carcinoma (A549) Xenograft Model
| Compound | Dosage and Administration | Animal Model | Efficacy | Source |
| Nagilactone E | 10 mg/kg, i.p. | Nude mice with A549 xenografts | 62% tumor growth reduction, reversal of metastasis | [1] |
| Cisplatin | 1 mg/kg, i.p., single dose | Nude mice with A549 xenografts | Significant tumor growth inhibition | [3][4] |
Signaling Pathway Modulation
Nigakilactones exert their anti-cancer effects in part by modulating the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to the activation of the AP-1 transcription factor. Dysregulation of this pathway is implicated in various cancers.
JNK/AP-1 Signaling Pathway Modulation by this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vivo studies. Below are representative protocols for the murine leukemia and xenograft models.
Murine P-388 Leukemia Model
This protocol outlines the general procedure for assessing the efficacy of a compound against murine leukemia.
-
Cell Culture: P-388 murine leukemia cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female BDF1 or similar mice are used.
-
Tumor Implantation: A suspension of P-388 cells (typically 2 x 10^6 cells in 0.1 ml) is inoculated intraperitoneally into each mouse.[2]
-
Drug Administration: Treatment with the test compound (e.g., this compound) or vehicle control is initiated, typically 24 hours after tumor implantation. The drug is administered daily or as specified in the study design via the intraperitoneal route.
-
Efficacy Evaluation: The primary endpoint is the mean survival time of the treated groups compared to the control group. An increase in lifespan is indicative of antitumor activity.
Human Tumor Xenograft Model (A549 Lung Carcinoma)
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the efficacy of a test compound against a solid human tumor.
-
Cell Culture: A549 human lung carcinoma cells are cultured in a suitable medium until they reach the desired confluence.
-
Animal Model: Immunodeficient mice, such as BALB/c nude mice, are used to prevent rejection of the human tumor cells.[5]
-
Tumor Implantation: A suspension of A549 cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using a standard formula (e.g., Volume = (width)^2 x length/2).
-
Drug Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (e.g., Nagilactone E or cisplatin) is administered according to the specified dose and schedule.
-
Efficacy Evaluation: The primary endpoints are tumor growth inhibition and changes in tumor volume over time. At the end of the study, tumors may be excised and weighed.
Experimental Workflow for a Xenograft Model Study.
Conclusion
The available in vivo data, although limited for this compound itself, suggests a dose-dependent antitumor activity in a murine leukemia model.[1] The promising results for the closely related Nagilactone E in a human lung cancer xenograft model further support the therapeutic potential of this class of compounds.[1] Further preclinical studies employing xenograft models with various human cancer cell lines are warranted to fully validate the in vivo efficacy of this compound and to establish a direct comparison with current standard-of-care therapies. The modulation of the JNK/AP-1 signaling pathway represents a key mechanism of action that should be further investigated in in vivo settings. This comparative guide provides a foundational overview for researchers to design future studies and to evaluate the potential of this compound as a novel anti-cancer agent.
References
- 1. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Augmented antitumor effects of combination therapy of cisplatin with ethaselen as a novel thioredoxin reductase inhibitor on human A549 cell in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
Unveiling the ADME Profile of Nigakilactone C: A Comparative Guide for Drug Development Professionals
An In-Depth Analysis of Nigakilactone C's Pharmacokinetic Properties Against Established Natural Products
This compound, a quassinoid isolated from Picrasma quassioides, has garnered interest for its potential therapeutic activities. However, a comprehensive understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its progression as a drug candidate. This guide provides a comparative analysis of the ADME profile of this compound against three well-characterized natural products: curcumin, quercetin, and paclitaxel. Due to the limited availability of direct experimental data for this compound, this comparison leverages in silico predictions, highlighting the need for future experimental validation.
Key ADME Parameters: A Comparative Overview
The successful journey of a drug from administration to its target site is governed by its ADME properties. The following tables summarize the predicted ADME parameters for this compound and the available experimental data for curcumin, quercetin, and paclitaxel.
Table 1: Physicochemical Properties and Solubility
| Compound | Molecular Weight ( g/mol ) | logP | Water Solubility | Data Source |
| This compound | 434.52 | 1.86 | Moderately soluble | In silico prediction (pkCSM) |
| Curcumin | 368.38 | 3.29 | Poorly soluble | Experimental |
| Quercetin | 302.24 | 1.48 | Sparingly soluble | Experimental |
| Paclitaxel | 853.91 | 3.9 | Practically insoluble | Experimental |
Table 2: Absorption and Distribution
| Compound | Caco-2 Permeability (log Papp) | Intestinal Absorption (%) | Plasma Protein Binding (%) | BBB Permeability | Data Source |
| This compound | 0.95 | 92.0 | High (predicted) | Yes | In silico prediction (pkCSM) |
| Curcumin | Low | <1% | ~90% | No | Experimental |
| Quercetin | Moderate | Variable (20-50%) | >90% | No | Experimental |
| Paclitaxel | High | Poor (formulation dependent) | 89-98% | No | Experimental |
Table 3: Metabolism and Excretion
| Compound | CYP Inhibition | Metabolic Stability (HLM) | Major Metabolic Pathways | Primary Route of Excretion | Data Source |
| This compound | Inhibitor of CYP2C19, CYP2C9, CYP3A4 | Predicted to be metabolized | Oxidation, Hydroxylation | Renal and Fecal (predicted) | In silico prediction (SwissADME, pkCSM) |
| Curcumin | Inhibitor of multiple CYPs | Rapidly metabolized | Glucuronidation, Sulfation | Fecal | Experimental |
| Quercetin | Inhibitor of multiple CYPs | Extensively metabolized | Glucuronidation, Sulfation, Methylation | Renal and Fecal | Experimental |
| Paclitaxel | Substrate and inhibitor of CYP2C8, CYP3A4 | Metabolized by CYPs | Hydroxylation | Fecal | Experimental |
Signaling Pathways: A Visual Comparison
The therapeutic effects of these natural products are often attributed to their modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the known or predicted pathways affected by each compound.
Caption: Predicted signaling pathways modulated by this compound.
Caption: Key signaling pathways inhibited by Curcumin.
Caption: Major signaling pathways modulated by Quercetin.
Caption: Mechanism of action of Paclitaxel via microtubule stabilization.
Experimental Protocols for Key ADME Assays
To facilitate further experimental investigation of this compound, this section details the standard protocols for the three key in vitro ADME assays.
Caco-2 Permeability Assay
This assay is widely used to predict intestinal drug absorption.
Workflow:
Caption: Caco-2 permeability assay workflow.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-28 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement: The test compound is added to the apical (A) side (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability to assess efflux). Samples are collected from the receiver chamber at various time points.
-
Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.
Workflow:
Caption: Microsomal stability assay workflow.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (e.g., human liver microsomes - HLM) and a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Quantification: The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.
-
Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues.
Workflow:
Safety Operating Guide
Navigating the Disposal of Nigakilactone C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Nigakilactone C, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal. This guide provides essential safety and logistical information, including a step-by-step operational plan, to ensure the safe and compliant management of this compound waste.
Prudent Waste Management Practices
In the absence of explicit disposal directives, this compound should be treated as a chemical waste product and managed through an established institutional hazardous waste program.[1][2] It is crucial to avoid disposing of this compound down the drain or in regular trash.[3][4]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Treat all unused or surplus this compound and any materials contaminated with it (e.g., gloves, wipes, glassware) as chemical waste.
-
Segregate this compound waste from other waste streams at the point of generation to prevent unintended reactions.[5] Specifically, keep it separate from incompatible materials.
-
-
Container Management:
-
Use a dedicated, properly labeled, and chemically compatible waste container.[3][5] The container should be in good condition and have a secure, tight-fitting lid.[5]
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[1] Include the approximate quantity of the waste.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or equivalent.[1][2]
-
Do not transport the chemical waste outside of your laboratory. Trained EHS personnel should handle the collection and final disposal.
-
Key Chemical Data for this compound
| Property | Value |
| Molecular Formula | C24H34O7 |
| Molecular Weight | 434.5 g/mol |
| Physical Description | Solid (presumed) |
| Solubility | Data not readily available |
| CAS Number | 24148-78-5 |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound are published, the recommended protocol is to adhere to the general guidelines for chemical waste management established by your institution's Environmental Health and Safety department. These internal protocols are designed to comply with federal, state, and local regulations for the safe handling and disposal of chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a chemical, like this compound, for which a specific Safety Data Sheet is unavailable.
Caption: Decision workflow for chemical waste disposal in the absence of a specific SDS.
References
Personal protective equipment for handling Nigakilactone C
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Nigakilactone C. As a member of the quassinoid family of compounds, this compound is presumed to possess cytotoxic properties, necessitating stringent safety protocols to minimize exposure and ensure a safe laboratory environment.
Chemical and Toxicological Data
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₄O₇ | [1][2] |
| Molecular Weight | 434.52 g/mol | [1][2] |
| Appearance | Solid (presumed) | Inferred |
| LD50 (Oral, Rat) of a quassinoid-rich extract | 1293 mg/kg (female), >2000 mg/kg (male) | [3] |
| IC50 of Eurycomalactone (a quassinoid) against various cancer cell lines | 0.59 - 0.78 µM | [4] |
| IC50 of Cedronolactone A (a quassinoid) against P-388 cells | 0.0074 µg/mL | [5] |
Operational Plan: Safe Handling of this compound
All personnel must be trained in the safe handling of cytotoxic compounds before working with this compound.
1. Designated Work Area:
-
All manipulations of this compound (weighing, dissolving, and aliquoting) must be conducted in a designated area, such as a certified chemical fume hood or a Class II biological safety cabinet, to prevent inhalation of airborne particles.
-
The work surface should be covered with a disposable, absorbent plastic-backed liner.
2. Personal Protective Equipment (PPE):
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves should be worn at all times. Change the outer pair immediately if contaminated.
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric.
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Respiratory Protection: For procedures that may generate aerosols or if working outside of a containment device, a NIOSH-approved respirator (e.g., N95) is required.
3. Weighing and Reconstitution:
-
Handle solid this compound with extreme care to avoid generating dust.
-
Use a dedicated set of spatulas and weighing boats.
-
When dissolving the compound, add the solvent slowly to the vial to avoid splashing.
-
All solutions should be prepared in a fume hood.
4. Experimental Use:
-
Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" hazard warning.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and leakage.
-
Transport all samples in sealed, secondary containers.
5. Decontamination:
-
All non-disposable equipment (e.g., glassware, stir bars) must be decontaminated after use. A common procedure involves soaking in a 10% bleach solution followed by thorough rinsing with water.
-
Wipe down the work surface of the fume hood or biosafety cabinet with a suitable deactivating agent (e.g., 10% bleach solution) followed by 70% ethanol after each use.
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
1. Waste Segregation:
-
Sharps: All needles, syringes, and contaminated glass Pasteur pipettes must be placed in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.
-
Solid Waste: Contaminated gloves, gowns, bench liners, and other disposable materials must be placed in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container (often a yellow or purple bag within a rigid container).
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety office.
2. Container Management:
-
Keep all waste containers closed when not in use.
-
Do not overfill waste containers.
-
Store waste containers in a secure, designated area away from general laboratory traffic.
3. Final Disposal:
-
Cytotoxic waste must be collected and disposed of by a licensed hazardous waste contractor.
-
Follow your institution's procedures for requesting a hazardous waste pickup.
References
- 1. This compound | C24H34O7 | CID 185556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Acute, reproductive toxicity and two-generation teratology studies of a standardized quassinoid-rich extract of Eurycoma longifolia Jack in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
